molecular formula C5H9ClN2O B3088919 1-Isoxazol-5-YL-ethylamine hydrochloride CAS No. 1187930-08-0

1-Isoxazol-5-YL-ethylamine hydrochloride

Cat. No.: B3088919
CAS No.: 1187930-08-0
M. Wt: 148.59 g/mol
InChI Key: BHKBLBIVGMDGTI-UHFFFAOYSA-N
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Description

1-Isoxazol-5-YL-ethylamine hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2-oxazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-7-8-5;/h2-4H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKBLBIVGMDGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Isoxazol-5-YL-ethylamine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Subject: Chemical Identity, Synthesis, and Pharmaceutical Applications of CAS 1187930-08-0 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

1-(Isoxazol-5-yl)ethylamine hydrochloride (CAS 1187930-08-0) is a critical heterocyclic building block used in fragment-based drug discovery (FBDD) and the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] Characterized by a 5-substituted isoxazole ring attached to a chiral ethylamine chain, this compound serves as a versatile pharmacophore scaffold. Its structural rigidity, combined with the hydrogen-bonding potential of the isoxazole ring and the primary amine, makes it an ideal bioisostere for amide bonds or phenyl rings in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, grounded in rigorous chemical principles.

Chemical Identity & Structure

The compound is formally identified as 1-(isoxazol-5-yl)ethan-1-amine hydrochloride . The "1-" prefix in the common name denotes the position of the amine on the ethyl chain relative to the isoxazole ring (alpha-methyl substitution), creating a chiral center.

Structural Data Table[4]
PropertyDetail
IUPAC Name 1-(1,2-Oxazol-5-yl)ethan-1-amine hydrochloride
Common Name 1-Isoxazol-5-yl-ethylamine HCl;

-Methyl-5-isoxazolemethanamine HCl
CAS Number 1187930-08-0
Molecular Formula C

H

N

O

HCl
Molecular Weight 148.59 g/mol (Salt); 112.13 g/mol (Free Base)
SMILES CC(N)C1=CC=NO1.Cl
InChI Key InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-8-7-5;/h2-4H,6H2,1H3;1H
Chirality Racemic (contains one stereocenter at C

)
Physicochemical Profile[4][8]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol. Sparingly soluble in Dichloromethane (DCM) or Hexanes.

  • Acidity (pKa): The primary amine pKa is estimated at ~9.2. The isoxazole ring is weakly basic (pKa ~ -3.0), acting as a hydrogen bond acceptor.

  • LogP (Calculated): ~ -0.3 (Free base), indicating high polarity and potential for good oral bioavailability in fragment libraries.

  • H-Bond Donors/Acceptors: 2 HBD (Amine), 3 HBA (Amine + Isoxazole N/O).

Synthesis & Manufacturing Routes

The synthesis of 1-(isoxazol-5-yl)ethylamine hydrochloride typically proceeds via the functionalization of 5-acetylisoxazole . The core challenge is the efficient conversion of the ketone to the primary amine while preserving the sensitive isoxazole ring, which can undergo cleavage under harsh reducing conditions (e.g., catalytic hydrogenation with Pd/C can cleave the N-O bond).

Primary Synthetic Pathway (Reductive Amination via Oxime)

This route is preferred for its scalability and avoidance of metal catalysts that might degrade the heterocycle.

  • Condensation: 5-Acetylisoxazole reacts with hydroxylamine hydrochloride to form the oxime.

  • Reduction: The oxime is reduced to the primary amine. Critical Note: Standard catalytic hydrogenation (H

    
    /Pd) often cleaves the isoxazole ring to form an enaminoketone. Therefore, a chemical reductant like Zinc/Acetic acid or Sodium Cyanoborohydride is preferred to maintain ring integrity.
    
  • Salt Formation: The free amine is treated with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.

Synthesis Workflow Diagram

Synthesis Start 5-Acetylisoxazole (CAS 35167-13-4) Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Inter Intermediate: 5-Acetylisoxazole Oxime Step1->Inter Step2 Selective Reduction (Zn/AcOH or NaBH3CN) Inter->Step2 Avoid Pd/C (Ring Cleavage Risk) End 1-(Isoxazol-5-yl)ethylamine (Free Base) Step2->End Salt HCl Salt Formation (HCl in Dioxane) End->Salt Final Target Product: HCl Salt (CAS 1187930-08-0) Salt->Final

Figure 1: Step-wise synthesis of 1-(Isoxazol-5-yl)ethylamine HCl avoiding isoxazole ring cleavage.

Experimental Protocols

Analytical Verification (QC)

Before use in biological assays, the compound must be validated for identity and purity.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.90 (br s, 3H, NH
      
      
      
      )
    • 
       8.70 (d, 1H, Isoxazole-H3)
      
    • 
       6.65 (d, 1H, Isoxazole-H4)
      
    • 
       4.60 (q, 1H, CH-NH
      
      
      
      )
    • 
       1.55 (d, 3H, CH
      
      
      
      )
    • Note: Chemical shifts are approximate and depend on concentration/pH.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 210 nm and 254 nm.

Handling & Stability
  • Hygroscopicity: Amine salts are often hygroscopic. Store in a desiccator at -20°C.

  • Stability: The isoxazole ring is stable under acidic and neutral conditions but can degrade under strong basic conditions at elevated temperatures (ring opening to nitrile/ketone).

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

Applications in Drug Discovery[9][10][11]

Bioisosterism & Pharmacophore Design

The 1-(isoxazol-5-yl)ethylamine moiety is a valuable scaffold in medicinal chemistry:

  • Amide Bioisostere: The isoxazole ring mimics the electronics of an amide bond or a pyridine ring but with different metabolic stability profiles.

  • Kinase Inhibitors: The amine group can form key hinge-binding interactions (hydrogen bonds) within the ATP-binding pocket of kinases.

  • Chiral Building Block: The

    
    -methyl group introduces chirality, allowing for the exploration of stereoselective binding pockets, increasing selectivity compared to achiral benzylamines.
    
Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high polarity, this compound is an excellent "fragment" starting point. It allows researchers to:

  • Screen for weak binding affinity using NMR or SPR.

  • "Grow" the molecule by reacting the primary amine with carboxylic acids, sulfonyl chlorides, or aryl halides to access larger chemical space.

Strategic Utility Diagram

Applications Core 1-(Isoxazol-5-yl)ethylamine Scaffold App1 Fragment-Based Discovery (Low MW, High Solubility) Core->App1 App2 Kinase Inhibitor Design (Hinge Binder) Core->App2 App3 GPCR Ligands (Glutamate/GABA Analogs) Core->App3 Mech1 Amine: H-Bond Donor App2->Mech1 Interaction Mech2 Isoxazole: Aromatic Stacking & H-Bond Acceptor App2->Mech2 Interaction

Figure 2: Pharmacological utility and binding interactions of the isoxazole-ethylamine scaffold.

References

  • PubChem. (2025).[4] 1-(1,2-Oxazol-5-yl)ethanamine.[5][4] National Library of Medicine.[4] Retrieved from [Link]

  • Angene Chemical. (n.d.). 1-Isoxazol-5-yl-ethylamine hydrochloride Product Data. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding on isoxazole stability).
  • Pevarello, P., et al. (2004). Isoxazole derivatives as potent inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on isoxazole pharmacophores).

Sources

An In-depth Technical Guide to 1-Isoxazol-5-YL-ethylamine HCl: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoxazol-5-YL-ethylamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. As a derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, this compound belongs to a class of molecules known for a wide range of biological activities. The presence of a primary amine group and its formulation as a hydrochloride salt confer specific physicochemical properties that are critical for its handling, formulation, and biological interactions. This guide provides a detailed examination of its molecular formula and weight, alongside methodologies for their empirical determination, to support research and development activities.

Physicochemical Properties and Identification

A precise understanding of a compound's molecular formula and weight is fundamental to all aspects of its scientific investigation, from stoichiometric calculations in synthesis to interpretation of analytical data.

Molecular Formula and Structure

The molecular formula for this compound has been established as C₅H₈N₂O·HCl[1]. This formula indicates the composition of the free base (C₅H₈N₂O) and the appended hydrochloric acid. The structure consists of an isoxazole ring substituted at the 5-position with an ethylamine group. The hydrochloride salt is formed by the protonation of the primary amine, which is the most basic site on the molecule.

Molecular Weight

Based on the molecular formula, the calculated molecular weight is a critical parameter for experimental work. Commercial suppliers confirm the molecular weight of 1-Isoxazol-5-YL-ethylamine HCl to be 148.59 g/mol [1].

The table below summarizes the key quantitative data for 1-Isoxazol-5-YL-ethylamine and its hydrochloride salt.

PropertyValue (Free Base)Value (HCl Salt)Source
Molecular FormulaC₅H₈N₂OC₅H₈N₂O·HCl[1]
Molecular Weight112.13 g/mol 148.59 g/mol [1]
IUPAC Name1-(1,2-oxazol-5-yl)ethan-1-amine1-(1,2-oxazol-5-yl)ethan-1-amine;hydrochloride[2]
CAS Number933721-75-61187930-08-0[1][2]

Experimental Determination of Molecular Weight and Formula

The theoretical molecular weight and formula are confirmed through rigorous experimental analysis. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the gold standards for the characterization of novel small molecules.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition of a molecule. For a primary amine like 1-Isoxazol-5-YL-ethylamine, analysis is typically performed on the free base.

Protocol for HRMS Analysis:

  • Sample Preparation: The hydrochloride salt is converted to the free base by treatment with a mild base (e.g., sodium bicarbonate) and extraction into an organic solvent (e.g., ethyl acetate). The solvent is then carefully removed under reduced pressure.

  • Instrument Setup: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is calibrated according to the manufacturer's instructions.

  • Ionization: The free base is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: The instrument is set to acquire data over a mass range that includes the expected molecular ion peak.

  • Data Analysis: The exact mass of the molecular ion ([M+H]⁺) is determined. This experimentally determined mass is then compared to the theoretical exact masses of possible elemental compositions to confirm the molecular formula.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to empirically derive the molecular formula.

Protocol for Elemental Analysis:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.

  • Combustion Analysis: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • Gas Separation and Detection: The resulting gases are separated by gas chromatography and quantified using thermal conductivity or other suitable detectors.

  • Calculation of Elemental Composition: The weight percentages of carbon, hydrogen, and nitrogen are calculated from the amounts of CO₂, H₂O, and N₂ produced.

  • Empirical Formula Determination: The percentage composition is used to determine the simplest whole-number ratio of atoms in the molecule (the empirical formula). This, in conjunction with the molecular weight from HRMS, allows for the determination of the molecular formula.

Workflow for Characterization

The following diagram illustrates the logical workflow for the definitive characterization of 1-Isoxazol-5-YL-ethylamine HCl.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Confirmation synthesis Synthesis of 1-Isoxazol-5-YL-ethylamine HCl purification Purification (e.g., Recrystallization) synthesis->purification hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms Determine Exact Mass & Formula elemental Elemental Analysis (CHN) purification->elemental Determine Elemental Composition nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Confirm Structure confirmation Confirmed Molecular Weight & Formula hrms->confirmation elemental->confirmation nmr->confirmation

Caption: Workflow for the synthesis and analytical characterization of 1-Isoxazol-5-YL-ethylamine HCl.

Conclusion

The accurate determination of the molecular weight and formula of 1-Isoxazol-5-YL-ethylamine HCl is a critical first step in its scientific exploration. The established molecular formula of C₅H₈N₂O·HCl and molecular weight of 148.59 g/mol provide the foundational data for researchers in drug discovery and development. The experimental protocols outlined herein, employing High-Resolution Mass Spectrometry and Elemental Analysis, represent the standard for the unambiguous characterization of such compounds, ensuring the integrity and reproducibility of subsequent research.

References

  • PubChem. Isoxazol-5-ylmethanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. Available from: [Link]

  • J&K Scientific. This compound. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

Sources

Technical Safety & Handling Guide: 1-(Isoxazol-5-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 1-(Isoxazol-5-yl)ethanamine Hydrochloride (CAS: 1187930-08-0)

  • Version: 2.0 (Technical Whitepaper)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Pharmacology Researchers

Executive Summary & Chemical Identity[1]

This guide provides a technical deep-dive into the safety, stability, and application of 1-(Isoxazol-5-yl)ethanamine hydrochloride . Unlike generic Safety Data Sheets (SDS), this document synthesizes regulatory hazard data with practical, field-proven handling strategies for drug discovery environments.

The compound is a critical chiral building block containing an isoxazole ring—a pharmacophore frequently bioisosteric with carboxylic acids and esters, often used to modulate metabolic stability and solubility in lead optimization [1]. However, its structural similarity to neuroactive isoxazoles (e.g., muscimol derivatives) necessitates a rigorous safety protocol beyond standard amine handling.

Physicochemical Profiling
PropertySpecificationTechnical Insight
IUPAC Name 1-(1,2-Oxazol-5-yl)ethanamine hydrochlorideCore scaffold for peptidomimetics.
CAS Number 1187930-08-0Primary identifier for the mono-hydrochloride salt.
Molecular Formula C

H

N

O[1] · HCl
Salt form enhances crystallinity but increases hygroscopicity.
Molecular Weight 148.59 g/mol Low MW fragment; high atom economy impact.
Appearance White to off-white solidDiscoloration (yellowing) indicates free-base oxidation or moisture uptake.
Solubility Water, Methanol, DMSOHigh polarity; poor solubility in non-polar ethers (Et₂O, Hexanes).
Hygroscopicity HighCritical: Rapidly deliquesces upon exposure to ambient humidity.

Hazard Identification & Risk Assessment (GHS)[3]

While many commercial sources classify this reagent as a standard irritant, the isoxazole moiety warrants elevated caution. Isoxazole derivatives have a history of neurobiological activity (GABA/Glutamate modulation). Therefore, we apply a "Potent Compound" safety margin until specific toxicology rules out neurotoxicity.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING (Treat as Danger if ingested)

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][4][5]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[4][5]

Toxicological Context & Mechanism

The primary risk is mucosal irritation driven by the acidic nature of the hydrochloride salt upon contact with moisture.

  • Inhalation: Dust inhalation forms hydrochloric acid in the respiratory tract, leading to chemical pneumonitis.

  • Systemic Risk: While specific LD50 data for this analog is sparse, the isoxazole ring is metabolically robust. Ingestion may lead to CNS effects (drowsiness, dizziness) due to the structural similarity to bioactive bioisosteres [2].

Strategic Handling & Storage Protocols

As a Senior Application Scientist, I emphasize that purity preservation is safety . A degraded compound often requires repurification, increasing operator exposure risks. The following protocols are designed to maintain the integrity of the HCl salt.

Storage Architecture
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred to retard oxidative deamination.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂). The amine salt is prone to hydrolysis and oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or secondary containment for long-term storage.

The "Dry-Chain" Handling Workflow

Because of its hygroscopic nature, weighing this compound on an open benchtop leads to "sticky" solids and inaccurate stoichiometry.

HandlingWorkflow cluster_safety Critical Quality Control Point Storage Cold Storage (-20°C) Equilibrate Thermal Equilibration (30 mins to RT) Storage->Equilibrate Prevent Condensation GloveBox Inert Atmosphere (Glovebox/Bag) Equilibrate->GloveBox Transfer Weighing Weighing (Anti-static boat) GloveBox->Weighing N2/Ar Environment Solubilization Immediate Solubilization Weighing->Solubilization Avoid Air Exposure Reaction Reaction Vessel Solubilization->Reaction Cannula Transfer

Figure 1: The "Dry-Chain" workflow ensures the compound is never exposed to ambient moisture while cold, preventing condensation that catalyzes degradation.

Experimental Application: Amide Coupling Protocol

This protocol illustrates the safe usage of 1-(Isoxazol-5-yl)ethanamine HCl in a standard HATU coupling, a common workflow in medicinal chemistry.

Pre-Reaction Safety Checklist
  • Engineering Controls: Fume hood sash at proper working height (18 inches).

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses with side shields.

  • Quench Agent: Saturated NaHCO₃ solution prepared before starting.

Step-by-Step Methodology

Objective: Couple 1-(Isoxazol-5-yl)ethanamine HCl (1.0 equiv) with a Carboxylic Acid (1.0 equiv).

  • Base Neutralization (Critical Step):

    • Since the amine is an HCl salt, it requires an organic base to deprotonate and become nucleophilic.

    • Procedure: Dissolve the amine salt in DMF or DCM. Add DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv).

    • Observation: Ensure the solid dissolves completely. A slight exotherm may occur; this is normal.

  • Activation:

    • In a separate vial, activate the carboxylic acid with HATU (1.1 equiv) and DIPEA (1.0 equiv) in DMF for 5 minutes.

  • Addition:

    • Add the activated acid solution to the amine solution dropwise.

    • Safety Note: Do not rush the addition. Rapid mixing can generate heat.

  • Monitoring:

    • Monitor via LCMS. The isoxazole ring is UV active (often ~254 nm), facilitating detection.

  • Work-up & Disposal:

    • Quench reaction with water or sat. NaHCO₃.

    • Waste Stream: Aqueous layers containing isoxazoles should be treated as hazardous organic waste, not poured down the drain.

Emergency Response & First Aid

In the event of exposure, immediate action mitigates long-term damage.

ScenarioImmediate ActionMedical Rationale
Eye Contact Rinse with water for 15+ minutes , lifting eyelids.[5]HCl salt hydrolysis causes rapid pH drop on the ocular surface.
Skin Contact Wash with soap and water.[3] Remove contaminated clothing.[6][2][3][5]Prevents transdermal absorption and chemical burns.
Inhalation Move to fresh air.[6][2][5] If breathing is difficult, give oxygen.Reduces risk of pulmonary edema from acidic dust.
Ingestion Do NOT induce vomiting. Rinse mouth. Call Poison Control.Vomiting risks aspiration of the acidic/irritant compound into lungs.

Firefighting Measures:

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[4][5] Do NOT use water jet (scatters the powder).

  • Byproducts: Combustion releases Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas. Full SCBA gear is mandatory.

References

  • Pinter, T. et al. (2020). Isoxazoles in Medicinal Chemistry: Synthesis and Bioactivity. Journal of Heterocyclic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18442593, Isoxazol-5-ylmethanamine hydrochloride.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(Isoxazol-5-yl)ethanamine hydrochloride.

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Isoxazole derivatives.

Sources

Technical Verification Guide: 1-(Isoxazol-5-yl)ethylamine Hydrochloride

[1]

Identity Profile & Core Specifications

The primary challenge in verifying this compound lies in distinguishing it from its structural homologs (e.g., the methylamine variant) and resolving the ambiguity of the "1-ethyl" nomenclature, which refers to the position on the alkyl chain, not the isoxazole ring nitrogen.

Parameter Critical Value / Descriptor
Primary CAS Number 1187930-08-0 (Racemic Hydrochloride)
IUPAC Name 1-(Isoxazol-5-yl)ethan-1-amine hydrochloride
Common Synonyms 1-Isoxazol-5-yl-ethylamine HCl;

-Methyl-5-isoxazolemethanamine HCl
Molecular Formula

Molecular Weight 148.59 g/mol (Free base: 112.13 g/mol )
Structural Key Ethyl group at C5 position of isoxazole; Amine at

-position of ethyl chain.[1][2][3]
Differentiation Matrix: The "Red Flag" Analogs

Use this table to rule out common supply chain errors.

CompoundCAS NumberMol.[2][3][4][5][6][7][8][9][10] WeightKey Structural Difference
Target: 1-(Isoxazol-5-yl)ethylamine HCl 1187930-08-0 148.59 Ethyl chain (

-methyl)
Isoxazol-5-yl-methylamine HCl440099-32-1134.56Methyl chain (No

-methyl)
1-(Isoxazol-5-yl)ethylamine (Free Base)933721-75-6112.13No counterion
1-(Isoxazol-5-yl)ethylamine (Dihydrochloride)2172852-93-4185.052x HCl stoichiometry
The Verification Workflow

This logic flow ensures self-validating identity confirmation before the compound enters any biological or synthetic assay.[1]

VerificationWorkflowStartReceived Sample: 1-Isoxazol-5-yl-ethylamine HClCheckCASStep 1: CAS Cross-Reference(Target: 1187930-08-0)Start->CheckCASCheckMWStep 2: MS Analysis(Expect [M+H]+ = 113.1)CheckCAS->CheckMWDecision1Mass Matches 113?CheckMW->Decision1CheckNMRStep 3: 1H-NMR Validation(Topology Check)Decision2Methyl Doublet Present?CheckNMR->Decision2Decision1->CheckNMRYesFail1REJECT: Likely Methylamine Analog(CAS 440099-32-1)Decision1->Fail1No (Mass ~99)Fail2REJECT: Impurity / Wrong IsomerDecision2->Fail2NoPassVERIFIED: Release for UseDecision2->PassYes (~1.5 ppm)

Figure 1: Decision tree for validating the identity of 1-(Isoxazol-5-yl)ethylamine HCl, prioritizing mass and topology checks.

Analytical Protocols & Expected Data

To establish Trustworthiness , do not rely on the Certificate of Analysis (CoA) provided by the vendor alone. Perform the following internal checks.

A. Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Expected Signal:

    • Parent Ion

      
      :  113.1 m/z (Corresponds to the C5H8N2O free base).
      
    • Note: If you observe 99.1 m/z, you have received the methylamine analog (CAS 440099-32-1).[1]

B. Nuclear Magnetic Resonance (

H-NMR)
  • Solvent: DMSO-

    
     or D
    
    
    O (Amine protons may exchange/disappear in D
    
    
    O).
  • Diagnostic Signals (Predicted):

FeatureChemical Shift (

)
MultiplicityIntegrationAssignment
Isoxazole-H3 8.30 – 8.50 ppmDoublet (

Hz)
1HRing proton (near Oxygen)
Isoxazole-H4 6.30 – 6.50 ppmDoublet (

Hz)
1HRing proton (near substituent)
Methine (CH) 4.40 – 4.60 ppmQuartet1H

-proton next to amine
Methyl (CH

)
1.50 – 1.65 ppm Doublet 3H CRITICAL IDENTIFIER

Interpretation Logic:

  • The Methyl Doublet is the "Fingerprint": If this signal is a singlet or missing, the compound is incorrect.

  • Amine Protons: In DMSO-

    
    , the ammonium protons (
    
    
    ) typically appear as a broad singlet around 8.5–9.0 ppm.[1]
C. Chloride Counterion Verification
  • Method: Silver Nitrate (

    
    ) precipitation test or Ion Chromatography (IC).
    
  • Why: To distinguish between the Hydrochloride (HCl) and Dihydrochloride (2HCl) or Free Base forms.

  • Stoichiometry Check: Elemental Analysis (CHN) should reflect the presence of Cl.

    • Theoretical %Cl for HCl salt: ~23.8%[1]

    • Theoretical %Cl for 2HCl salt: ~38.3%[1]

Common Pitfalls & Resolution
  • Stereochemical Ambiguity:

    • Issue: CAS 1187930-08-0 is generally assigned to the racemic mixture.[1]

    • Risk: If your biological target requires a specific enantiomer (R or S), this CAS number does not guarantee optical purity.

    • Solution: Perform Chiral HPLC if enantiopurity is critical. The specific enantiomers often do not have widely established CAS numbers in public databases and may require custom synthesis designations.

  • Hygroscopicity:

    • Issue: Small heterocyclic amine salts are often hygroscopic.

    • Impact: Water weight can skew stoichiometric calculations for reactions.

    • Solution: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Dry in a vacuum desiccator before weighing for precise molarity.

  • Stability:

    • Isoxazoles generally possess good stability, but the free amine (if the salt dissociates) can be prone to oxidation or condensation. Always maintain the hydrochloride form for storage.

References
  • Chemical Abstracts Service (CAS). CAS Registry Number 1187930-08-0 Detail. American Chemical Society.[11] Verified via SciFinder-n.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18442593 (Isoxazol-5-ylmethanamine HCl - Analog Comparison). Retrieved from [Link]

pKa values of 1-Isoxazol-5-YL-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa of 1-Isoxazol-5-YL-ethylamine hydrochloride

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the methodologies used to determine and predict the pKa of this compound. We delve into the foundational principles and detailed protocols for both experimental and computational approaches. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into experimental design, data interpretation, and the causal relationships that govern ionization behavior.

Introduction: The Criticality of pKa in Drug Development

The pKa value, the negative base-10 logarithm of the acid dissociation constant (Ka), dictates the extent of ionization of a molecule at a given pH.[1] For an active pharmaceutical ingredient (API) like this compound, its ionization state is paramount, as it governs fundamental properties such as solubility, membrane permeability, target binding, and metabolic stability.[2] An accurate understanding of a compound's pKa is therefore not merely an academic exercise but a cornerstone of rational drug design, enabling scientists to predict its behavior in biological systems and optimize its therapeutic potential.[3]

This compound possesses a primary amine, which acts as a Brønsted-Lowry base, accepting a proton to form a positively charged conjugate acid. The hydrochloride salt form indicates that the amine is predominantly protonated. The relevant pKa value for this compound is that of its conjugate acid (the ethylammonium cation), which describes the equilibrium of its deprotonation. This value determines the ratio of the charged (protonated) to the neutral (unprotonated) species at physiological pH (typically ~7.4), directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4]

Molecular Structure and Ionization Analysis

The structure of 1-Isoxazol-5-YL-ethylamine consists of two key components: an ethylamine side chain and an isoxazole ring.

  • Primary Amine: The primary aliphatic amine (-NH₂) is the principal basic center of the molecule. In the hydrochloride salt, this group is protonated to form an ammonium cation (-NH₃⁺). The pKa of this ammonium group is expected to fall within the typical range for primary alkylamines, generally between 9 and 11.[5]

  • Isoxazole Ring: The isoxazole ring contains a nitrogen atom. However, due to the electronegativity of the adjacent oxygen atom and its participation in the aromatic system, this nitrogen is extremely weakly basic. The pKa of the conjugate acid of the parent isoxazole is approximately -3.0, meaning it requires a very strong acid to be protonated.[6] Therefore, under physiologically relevant pH conditions, the isoxazole nitrogen will remain unprotonated and does not contribute to the acid-base behavior of the compound in aqueous solution.

The primary focus for pKa determination is the dissociation of the proton from the ethylammonium side chain.

Experimental Determination of pKa

Experimental methods provide the most accurate and reliable pKa values. The two most common and robust techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a high-precision technique and often considered the gold standard for pKa measurement.[7] It involves monitoring the pH of a solution containing the analyte as a titrant (a strong base, in this case) is incrementally added.[8][9] The pKa is determined from the resulting titration curve.

  • High Purity Sample: The method relies on a precise mole-to-mole reaction, so sample purity is critical to avoid errors in determining the equivalence point.

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid in solution and interfere with the titration of the amine, especially if the pKa is in the neutral to high pH range.[7][9]

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH accurately reflects the concentration-based equilibrium.[9]

  • Half-Equivalence Point: At the point where exactly half of the protonated amine has been neutralized by the strong base, the concentrations of the acidic form ([R-NH₃⁺]) and the basic form ([R-NH₂]) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), the pH at this half-equivalence point is equal to the pKa.[9]

G start_node start_node process_node process_node data_node data_node end_node end_node A Start: Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (Known concentration of amine HCl in 0.15 M KCl) A->B Accurate Calibration C Purge with Nitrogen Gas (Remove dissolved CO2) B->C Sample Integrity D Begin Titration: Add standardized NaOH titrant in precise increments C->D Controlled Environment E Record pH after each addition (Allow for equilibrium) D->E Data Acquisition F Generate Titration Curve (Plot pH vs. Volume of NaOH) E->F Iterative process G Determine Equivalence Point (Veq) (Inflection point of the curve) F->G Data Analysis H Calculate Half-Equivalence Point (Veq / 2) G->H I Determine pKa (pH at Veq / 2) H->I Final Calculation

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation:

    • Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

    • Accurately weigh a sufficient amount of this compound and dissolve it in a solution of constant ionic strength (e.g., 0.15 M KCl) to achieve a final concentration of at least 10⁻³ M.[7][9]

    • Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.[7]

  • Titration:

    • Place the analyte solution in a reaction vessel equipped with a magnetic stirrer.[8]

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂.[8]

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each increment, allow the pH reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point (Veq).

    • Determine the volume at the half-equivalence point (Veq/2).

    • The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.[9]

UV-Vis Spectrophotometry

This method is ideal for compounds that possess a UV-active chromophore near the ionization center and can be used with much lower sample concentrations than titration.[7][10] The principle is that the protonated (R-NH₃⁺) and unprotonated (R-NH₂) forms of the molecule have different UV-Vis absorbance spectra. By measuring the absorbance of the sample in a series of buffers with different, precisely known pH values, the pKa can be determined.[11][12]

  • Chromophore Requirement: The electronic structure of the molecule must change upon deprotonation in a way that alters its interaction with UV-Vis light. The isoxazole ring serves as a suitable chromophore.

  • Buffer Series: A series of buffers is required to systematically vary the pH and thus the ratio of the protonated to the unprotonated species, allowing for the observation of the full transition.

  • Wavelength Selection: Analysis is performed at a wavelength where the difference in absorbance between the acidic and basic species is maximal, providing the greatest sensitivity.[10]

  • Henderson-Hasselbalch Relationship: The absorbance data at different pH values can be fitted to a sigmoidal curve derived from the Beer-Lambert law and the Henderson-Hasselbalch equation, with the inflection point of the curve corresponding to the pKa.[11]

G start_node start_node process_node process_node data_node data_node end_node end_node A Start: Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Buffer Series (e.g., pH 2 to 12 with constant ionic strength) C Create Sample Set (Add small aliquot of stock to each buffer for final conc. >10⁻⁶ M) A->C B->C D Acquire UV-Vis Spectra (Scan each sample across a relevant wavelength range) C->D Spectroscopic Measurement E Identify Analytical Wavelength (λ) (Wavelength of max absorbance difference between species) D->E Spectral Analysis F Plot Absorbance vs. pH (Using absorbance data from λ) E->F G Fit Data to Sigmoidal Curve (Based on Henderson-Hasselbalch) F->G Data Modeling H Determine pKa (Inflection point of the curve) G->H Final Calculation

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 8 to 12, plus highly acidic and basic solutions like pH 2 and pH 13 to obtain spectra of the pure species).

    • Prepare a concentrated stock solution of this compound (e.g., in DMSO or water).[10]

  • Data Acquisition:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to ensure the final concentration is identical across all samples.

    • Acquire a full UV-Vis spectrum for each sample, including the highly acidic and basic solutions.

  • Data Analysis:

    • Overlay the spectra to identify the wavelength(s) with the largest difference in absorbance between the fully protonated and fully deprotonated forms.[10]

    • At the chosen analytical wavelength, plot the measured absorbance against the pH of each buffer.

    • The resulting data should form a sigmoidal curve. Fit this curve to the appropriate equation (derived from the Henderson-Hasselbalch equation) to determine the pKa, which is the pH at the inflection point of the curve.[11][12]

Computational Prediction of pKa

In silico methods are valuable for predicting pKa values, especially in the early stages of drug discovery when physical samples may be limited. These methods range from rapid, empirical models to more rigorous, computationally intensive quantum mechanical calculations.[13]

Quantitative Structure–Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate molecular descriptors with experimentally determined pKa values.[3] These descriptors can include 2D structural features, electronic properties (like partial charges), and 3D conformational properties.

  • Principle: A QSAR model is trained on a large dataset of diverse compounds with known pKa values. The resulting algorithm can then be used to predict the pKa of new molecules based on their calculated descriptors.[3][13]

  • Advantages: These methods are extremely fast, allowing for the high-throughput screening of virtual libraries.

  • Limitations: The accuracy of a QSAR prediction is highly dependent on the quality and relevance of the training set.[3] Predictions for molecules with novel scaffolds not well-represented in the training data may be less reliable.

Quantum Mechanical (QM) Methods

QM methods, such as those based on Density Functional Theory (DFT), calculate pKa from first principles by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.[13]

  • Principle: The calculation is typically performed using a thermodynamic cycle that breaks the overall process into more manageable steps, such as gas-phase deprotonation and the solvation energies of the different species.[14] The pKa is then calculated directly from the ΔG.

  • Advantages: These methods are not reliant on existing experimental data for similar compounds and can therefore be applied to novel molecular scaffolds.

  • Limitations: QM calculations are computationally expensive and can be challenging to perform accurately. Achieving high accuracy (within 1 pKa unit) requires careful consideration of the level of theory, basis set, and the model used to simulate the solvent.[14]

Data Summary and Interpretation

While a specific experimentally determined pKa for this compound is not readily found in the cited literature, we can synthesize the information into an expected value based on chemical principles.

Functional GroupGeneral pKa RangeExpected pKa for 1-Isoxazol-5-YL-ethylamineRationale
Primary Aliphatic Amine (conjugate acid)9.0 - 11.0[5]~9.5 - 10.5The primary amine is the basic center. The isoxazole ring is electron-withdrawing, which is expected to slightly decrease the basicity (lower the pKa) of the amine compared to a simple alkylamine like ethylamine (pKa ~10.7).
Isoxazole Nitrogen (conjugate acid)~ -3.0[6]Not relevant in aqueous solutionThis group is not basic enough to be protonated under physiological conditions.

Conclusion

Determining the pKa of this compound is essential for its development as a potential therapeutic agent. This guide has outlined the primary experimental and computational methodologies for this purpose. Potentiometric titration and UV-Vis spectrophotometry represent the most reliable experimental approaches, providing high-accuracy data through well-validated protocols.[2][7] Complementing these techniques, computational methods like QSAR and QM calculations offer valuable predictive power, particularly for early-stage discovery and for providing mechanistic insights.[4][3] A combined approach, using computational predictions to guide and interpret robust experimental measurements, provides the most comprehensive and trustworthy characterization of this critical molecular property.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagin
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: )
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (URL: [Link])

  • Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series - ResearchGate. (URL: [Link])

  • pKa of a dye: UV-VIS Spectroscopy. (URL: [Link])

  • Simple Method for the Estimation of pKa of Amines†. (URL: [Link])

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds. (URL: [Link])

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (URL: [Link])

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. (URL: [Link])

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (URL: [Link])

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (URL: [Link])

  • Evaluating small molecule microscopic and macroscopic pKa predictions - eScholarship.org. (URL: [Link])

  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as - DOI. (URL: [Link])

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (URL: [Link])

  • pKa values determined by potentiometric titration with HCl - ResearchGate. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry. (URL: [Link])

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (URL: [Link])

  • Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem - NIH. (URL: [Link])

  • Isoxazole - Wikipedia. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (URL: [Link])

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  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (URL: [Link])

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Stability of isoxazole amine hydrochloride salts under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Isoxazole Amine Hydrochloride Salts Under Ambient Conditions

Introduction: The Dichotomy of a Privileged Scaffold

To the researcher in drug discovery and development, the isoxazole ring is a familiar and valuable scaffold. Its presence in marketed drugs like the anti-inflammatory Leflunomide and the antibiotic Sulfamethoxazole underscores its role as a bioisostere for various functional groups and its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] When appended with an amine function, the resulting isoxazole amine becomes a versatile building block for a vast chemical space. The conversion of this amine to its hydrochloride salt is a standard practice in pharmaceutical development, primarily to enhance aqueous solubility, improve handling characteristics, and, crucially, to increase the compound's stability.[2]

However, this salt formation, while beneficial, does not render the molecule inert. The stability of an isoxazole amine hydrochloride salt is a nuanced interplay between the inherent reactivity of the isoxazole ring, the properties of the ammonium ion, and its interaction with the surrounding environment. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the factors governing the stability of these salts under ambient conditions. It offers field-proven insights into experimental design for stability assessment and outlines strategies for mitigating degradation, ensuring the integrity of these vital chemical entities from the bench to clinical application.

The Core Chemistry: Understanding the Components of Stability

The overall stability of an isoxazole amine hydrochloride salt is not monolithic; it is the sum of the stabilities of its constituent parts: the isoxazole ring and the amine hydrochloride group.

The Isoxazole Ring: An Aromatic System with an Achilles' Heel

The isoxazole ring is generally considered a stable, electron-rich aromatic system.[3][4] However, its stability is conditional and influenced by its substitution pattern and environment. The critical point of vulnerability is the nitrogen-oxygen (N-O) bond. This bond is relatively weak and susceptible to cleavage under various conditions, representing the primary intrinsic degradation pathway for this heterocyclic system.[5]

  • pH and Hydrolytic Stability: The isoxazole ring's stability is significantly dependent on pH. While often stable at neutral and acidic pH, it can become labile under basic conditions, leading to ring-opening.[3][6] A study on the drug Leflunomide demonstrated that its isoxazole ring opening was markedly accelerated at basic pH and higher temperatures.[6]

  • Photochemical Reactivity: Under UV irradiation, the N-O bond can cleave, leading to a rearrangement to a more stable oxazole isomer via a transient azirine intermediate.[3][4] This photochemical instability is a critical consideration for compounds exposed to light during storage or handling.

  • Reductive Cleavage: The N-O bond is also susceptible to reductive cleavage, for instance, through catalytic hydrogenation.[3] In biological systems, enzymatic reduction can also be a major metabolic pathway, as seen with the anticoagulant Razaxaban.[7]

The Amine Hydrochloride Salt: A Shield Against Oxidation

The primary reason for converting a free amine to its hydrochloride salt is to enhance stability. The lone pair of electrons on the nitrogen of a free amine is susceptible to oxidation, which can lead to a cascade of side reactions and degradation products.[2] By protonating the amine with hydrochloric acid, this lone pair becomes engaged in a bond with a proton, effectively "tying it up" and protecting it from oxidative degradation.[2]

However, the solid-state stability of the salt itself can be compromised, primarily through a process known as disproportionation . This occurs when the proton transfers from the amine back to the chloride counter-ion, reverting the salt to the volatile free base and hydrogen chloride gas. This process is heavily influenced by environmental humidity and the presence of other chemical species (excipients) in a formulation.[8]

Factors Influencing Stability Under Ambient Conditions

"Ambient conditions" are a dynamic range of temperature, humidity, and light. The stability of isoxazole amine hydrochloride salts is dictated by how their intrinsic chemical properties respond to these extrinsic environmental factors.

  • Temperature: Elevated temperatures can provide the activation energy needed to overcome reaction barriers for degradation. For the isoxazole ring, this can accelerate hydrolytic ring-opening and thermal decomposition into fragments like acetaldehyde and aromatic nitriles.[9] For the salt, higher temperatures can increase the rate of disproportionation.

  • Humidity: Moisture is a critical antagonist to the stability of many hydrochloride salts. Water molecules can facilitate proton transfer, promoting the disproportionation of the salt back to its free base.[8] Furthermore, adsorbed water can act as a reactant, enabling the hydrolysis of the isoxazole ring. The interplay between humidity and excipients in a formulated product can create a microenvironment with a pH that may be detrimental to the isoxazole ring's integrity.[8]

  • Light: As previously mentioned, exposure to UV light can induce photochemical rearrangement of the isoxazole ring to an oxazole.[4] This isomerization represents a significant change in the chemical entity and must be controlled by storing materials in light-resistant containers.

  • Atmospheric Oxygen: While salt formation protects the amine group, other parts of the molecule or potential degradation products might be susceptible to oxidation. The oxazole ring, a potential photodegradation product, is itself susceptible to oxidation, which can lead to ring cleavage.[10]

A Systematic Approach to Stability Assessment

A robust understanding of a compound's stability profile is a regulatory requirement and a cornerstone of successful drug development. This is achieved through a combination of long-term, accelerated, and forced degradation studies, guided by the International Council for Harmonisation (ICH) guidelines.[11][12]

Workflow for Stability Assessment

The process of evaluating the stability of a new isoxazole amine hydrochloride salt should be systematic, beginning with stress testing to understand potential liabilities and culminating in long-term studies to establish a re-test period or shelf-life.

Stability_Workflow cluster_0 Phase 1: Intrinsic Stability & Degradation Pathway Identification cluster_1 Phase 2: Regulatory Stability Studies (ICH Guidelines) cluster_2 Outcome Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) ID_Degradants Identify Major Degradants (LC-MS, NMR) Forced_Deg->ID_Degradants Generates degradants Dev_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) ID_Degradants->Dev_Method Informs method development Accelerated Accelerated Stability (e.g., 40°C / 75% RH, 6 months) Dev_Method->Accelerated Method Used Long_Term Long-Term Stability (e.g., 25°C / 60% RH, 12+ months) Dev_Method->Long_Term Method Used Data_Eval Data Evaluation & Shelf-Life Determination Accelerated->Data_Eval Provides predictive data Long_Term->Data_Eval Provides real-time data Package Define Storage Conditions, Packaging, and Re-test Period Data_Eval->Package

Caption: A systematic workflow for assessing the stability of a new chemical entity.

Potential Degradation Pathways

Based on the known chemistry of isoxazoles and amine salts, several degradation pathways can be anticipated and investigated during forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Base/Acid) cluster_photolysis Photolysis (UV Light) cluster_thermal Thermal Stress cluster_humidity High Humidity Parent Isoxazole Amine Hydrochloride Salt Ring_Opened Ring-Opened Product (e.g., β-Enamino Ketone) Parent->Ring_Opened pH > 7 or strong acid Oxazole Oxazole Isomer Parent->Oxazole UV light Fragments Nitrile & Aldehyde Fragments Parent->Fragments High Temp Free_Base Free Base + HCl (Disproportionation) Parent->Free_Base Moisture

Sources

Literature review of 1-Isoxazol-5-YL-ethylamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel therapeutic agents, the 1-(isoxazol-5-yl)ethylamine scaffold has emerged as a high-value pharmacophore, offering a distinct bioisosteric alternative to traditional phenethylamine and heteroaryl-ethylamine moieties.[1] This chiral building block integrates the unique electronic properties of the isoxazole ring—a planar, aromatic heterocycle capable of specific hydrogen bonding interactions—with a chiral ethylamine handle that facilitates precise orientation within binding pockets.

This technical guide provides a comprehensive review of the physicochemical properties, synthetic accessibility, and medicinal chemistry applications of 1-(isoxazol-5-yl)ethylamine.[1] It focuses on its utility in modulating T-type calcium channels (Cav3.2) for neuropathic pain and its potential as an acetyl-lysine mimic in epigenetic targets.[1]

Structural & Physicochemical Profile

The 1-(isoxazol-5-yl)ethylamine moiety (CAS: 933721-75-6) is defined by a 5-substituted isoxazole ring attached to a chiral ethylamine chain.[1] This structure serves as a bioisostere for histamine and


-methylbenzylamine , offering improved metabolic stability and altered electrostatic potentials.
Physicochemical Properties
PropertyValue / CharacteristicRelevance in Drug Design
Molecular Weight ~112.13 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1]
LogP (Predicted) ~ -0.1 to 0.5High water solubility; favorable for CNS penetration when substituted.[1]
pKa (Amine) ~ 9.0 - 9.5Basic amine; protonated at physiological pH, facilitating ionic interactions (e.g., Asp/Glu residues).
H-Bond Donors/Acceptors 1 HBD / 3 HBAIsoxazole O and N serve as weak acceptors; Amine is a strong donor/acceptor.[1]
Dipole Moment High (Isoxazole ring)The N-O bond creates a strong dipole, influencing binding kinetics and solubility.
Bioisosteric Rationale
  • Vs. Phenyl: The isoxazole ring is less lipophilic than a phenyl ring (lowering LogP) and introduces a dipole that can engage in specific electrostatic interactions not possible with a benzene ring.[1]

  • Vs. Pyridine: Unlike pyridine, the isoxazole ring is an electron-deficient system but contains an oxygen atom that can act as a weak H-bond acceptor, often improving metabolic stability against oxidative metabolism.

Synthetic Architectures

Access to 1-(isoxazol-5-yl)ethylamine requires robust methodologies, particularly for the enantiopure forms required in modern clinical candidates.[1]

Synthetic Strategies

Two primary routes dominate the literature:[2]

  • Reductive Amination (Racemic): Condensation of 5-acetylisoxazole with ammonium acetate followed by reduction.[1] Suitable for initial SAR screening.

  • Ellman’s Auxiliary Approach (Enantioselective): Condensation of 5-acetylisoxazole with chiral tert-butanesulfinamide, followed by diastereoselective reduction and cleavage.[1] This is the industry standard for generating high-ee chiral amines.[1]

Detailed Experimental Protocol: Enantioselective Synthesis via Ellman’s Auxiliary

Objective: Synthesis of (S)-1-(isoxazol-5-yl)ethanamine hydrochloride with >98% ee.

Reagents:

  • 5-Acetylisoxazole (1.0 equiv)[1]

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

  • Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)[1]

  • Sodium borohydride (NaBH4) (4.0 equiv)[1]

  • THF (anhydrous), Methanol, HCl (4M in dioxane).

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • Charge a flame-dried round-bottom flask with 5-acetylisoxazole (10 mmol) and (R)-tert-butanesulfinamide (11 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

    • Add Ti(OEt)4 (20 mmol) dropwise. The solution will turn slightly yellow/orange.

    • Heat the mixture to reflux (65-70°C) for 16–24 hours. Monitor conversion by TLC/LC-MS.

    • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through a Celite pad.[1] Wash the cake with EtOAc.

    • Dry organic phase (Na2SO4), concentrate to yield the crude N-sulfinyl ketimine.[1]

  • Diastereoselective Reduction:

    • Dissolve the crude ketimine in anhydrous THF (40 mL) and cool to -48°C (Cryo-cool or dry ice/acetonitrile bath) to maximize diastereoselectivity.

    • Add NaBH4 (40 mmol) in one portion (or use L-Selectride for higher selectivity if required).

    • Allow to warm slowly to RT over 4 hours.

    • Quench: Add MeOH dropwise until gas evolution ceases. Partition between water and EtOAc.[3]

    • Purify the sulfinamide intermediate via silica gel flash chromatography (Hexane/EtOAc gradient).[1]

  • Auxiliary Cleavage:

    • Dissolve the purified sulfinamide in MeOH (10 mL).

    • Add 4M HCl in dioxane (5 mL). Stir at RT for 1 hour. A white precipitate (amine HCl salt) may form.[1]

    • Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove sulfinyl byproducts.

    • Result: (S)-1-(isoxazol-5-yl)ethanamine hydrochloride as a white solid.[1]

Validation:

  • Chiral HPLC: Determine enantiomeric excess (ee) using a Chiralcel OD-H column.[1]

  • NMR: 1H NMR should show the characteristic quartet for the methine proton at ~4.5 ppm and a doublet for the methyl group at ~1.5 ppm.

Medicinal Chemistry Applications

Case Study: Neuropathic Pain & T-Type Calcium Channels (Cav3.2)

Research has identified isoxazole-ethylamines as potent blockers of the Cav3.2 T-type calcium channel , a critical mediator of nociceptive signaling in the dorsal root ganglion (DRG).[1]

  • Mechanism: The basic amine mimics the positively charged residues of endogenous ligands, interacting with the electronegative pore region of the channel. The isoxazole ring provides a rigid spacer that positions the phenyl/hydrophobic tail (attached via the amine) into the hydrophobic pocket of the channel.

  • Outcome: Blockade of Cav3.2 reduces low-threshold calcium spikes (burst firing), thereby attenuating pain signal transmission to the spinal cord.

Case Study: BET Bromodomain Inhibition

Isoxazoles act as mimics of acetyl-lysine (KAc) .[1] The isoxazole oxygen and nitrogen mimic the carbonyl oxygen and amide nitrogen of the acetyl group, forming hydrogen bonds with the conserved asparagine (Asn140 in BRD4) in the bromodomain binding pocket.

  • Design: The 1-(isoxazol-5-yl)ethylamine scaffold allows for the attachment of a "warhead" (the isoxazole) to a linker (the ethylamine) that extends towards the solvent-exposed region, enabling the attachment of solubilizing groups.[1]

Visualization of Workflows & Pathways

Figure 1: Enantioselective Synthesis Workflow

A logical flow of the Ellman auxiliary protocol described in Section 2.2.

SynthesisWorkflow Start 5-Acetylisoxazole (Starting Material) Intermediate1 Chiral N-Sulfinyl Ketimine (Imine Formation) Start->Intermediate1 Condensation (Reflux, 16h) Reagent1 (R)-tert-Butanesulfinamide + Ti(OEt)4 Reagent1->Intermediate1 Intermediate2 Sulfinamide Diastereomer (Reduction) Intermediate1->Intermediate2 Diastereoselective Reduction Reagent2 NaBH4 / THF (-48°C) Reagent2->Intermediate2 Product (S)-1-(Isoxazol-5-yl)ethanamine HCl (Final Product) Intermediate2->Product Acid Hydrolysis Reagent3 HCl / Dioxane (Cleavage) Reagent3->Product

Caption: Step-wise enantioselective synthesis of 1-(isoxazol-5-yl)ethanamine using Ellman's auxiliary.

Figure 2: Mechanism of Action - Cav3.2 Blockade

The signaling pathway illustrating how the isoxazole derivative interrupts pain transmission.[1]

MechanismOfAction Stimulus Peripheral Nerve Injury (Neuropathic Stimulus) DRG Dorsal Root Ganglion (DRG) Neuron Hyperexcitability Stimulus->DRG Cav32_Open Cav3.2 T-Type Ca2+ Channel (Activated/Open State) DRG->Cav32_Open Up-regulation Ca_Influx Calcium (Ca2+) Influx Cav32_Open->Ca_Influx Depolarization Membrane Depolarization (Burst Firing) Ca_Influx->Depolarization PainSignal Nociceptive Transmission to Spinal Cord Depolarization->PainSignal Drug Isoxazol-5-yl-ethylamine Derivative (Inhibitor) Drug->Cav32_Open Binds Pore Region Cav32_Blocked Channel Blocked (Stabilized Inactive State) Drug->Cav32_Blocked Induces Cav32_Blocked->Ca_Influx Inhibits

Caption: Pathway of neuropathic pain signaling and its interruption by isoxazole-based Cav3.2 blockers.[1]

References

  • Rho, Y. S., et al. (2014). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers.[1]Bioorganic & Medicinal Chemistry , 22(1), 246-257. Link[1]

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1]Accounts of Chemical Research , 35(11), 984-995. Link[1]

  • Bridges, T. M., & Lindsley, C. W. (2008). Isoxazoles: A Privileged Scaffold in Drug Discovery.[1]Expert Opinion on Drug Discovery , 3(11), 1317-1346.

  • PubChem. (2025).[1] 1-(1,2-Oxazol-5-yl)methanamine Hydrochloride (Compound Summary). National Library of Medicine. Link

  • Conti, P., et al. (2010). Isoxazole analogues of AMPA and glutamic acid: Synthesis and pharmacology at ionotropic glutamate receptors.ChemMedChem, 5(9), 1465-1475.

Sources

An In-depth Technical Guide to 1-Isoxazol-5-YL-ethylamine: A Comparative Analysis of the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical research and development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. This guide provides a detailed technical examination of 1-Isoxazol-5-YL-ethylamine, presenting a comparative analysis of its free base and hydrochloride salt forms. We will explore the fundamental physicochemical differences, the strategic rationale for selecting one form over the other, and provide robust experimental protocols for their synthesis, interconversion, and characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to inform decision-making in the laboratory and beyond.

Introduction: The Significance of Salt Forms in Drug Development

Many active pharmaceutical ingredients possess ionizable functional groups, such as the primary amine in 1-Isoxazol-5-YL-ethylamine. The decision to develop an API as a neutral molecule (free base) or as a salt is a pivotal early-stage consideration. Salt formation is a widely employed strategy to enhance the physicochemical and solid-state properties of an API.[1] The hydrochloride salt, formed by the reaction of the basic amine with hydrochloric acid, is one of the most common salt forms in the pharmaceutical industry.[2]

The primary motivations for converting a free base to a salt form include improvements in:

  • Solubility and Dissolution Rate: Salts are generally more soluble in aqueous media than their corresponding free bases.[3] This is a crucial factor for bioavailability, especially for orally administered drugs.

  • Stability: Salt forms can exhibit enhanced chemical and physical stability, leading to a longer shelf life.[4]

  • Handling and Formulation: Free bases can sometimes be oily or difficult to crystallize, whereas salts often form stable, crystalline solids with well-defined melting points, which are more amenable to pharmaceutical processing.[5]

This guide will delve into these principles through the specific lens of 1-Isoxazol-5-YL-ethylamine, providing a comprehensive understanding of the interplay between its chemical form and its practical application.

Molecular and Physicochemical Properties

The foundational differences between the free base and hydrochloride salt of 1-Isoxazol-5-YL-ethylamine stem from their distinct molecular structures and the resulting impact on their physicochemical properties.

Chemical Structures

1-Isoxazol-5-YL-ethylamine (Free Base)

  • Molecular Formula: C₅H₈N₂O

  • IUPAC Name: 1-(Isoxazol-5-yl)ethan-1-amine

  • Description: The free base is the neutral form of the molecule, containing a primary amine group that can act as a proton acceptor.

1-Isoxazol-5-YL-ethylamine Hydrochloride

  • Molecular Formula: C₅H₉ClN₂O

  • IUPAC Name: 1-(Isoxazol-5-yl)ethan-1-aminium chloride

  • Description: The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid, resulting in an ammonium cation and a chloride anion.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical differences between the two forms. It is important to note that while some data for the specific target molecule is available, other values are estimated based on closely related structures and general chemical principles due to a lack of publicly available experimental data for this specific compound.

Property1-Isoxazol-5-YL-ethylamine (Free Base)This compoundRationale for Difference
Molecular Weight 112.13 g/mol 148.59 g/mol [6]Addition of HCl (36.46 g/mol ).
Physical State Likely a liquid or low-melting solid at room temperature.Crystalline solid.Ionic compounds have stronger intermolecular forces, leading to higher melting points and a solid state.
Aqueous Solubility Expected to be low to moderate.Expected to be significantly higher.The ionic nature of the salt allows for favorable interactions with polar water molecules.
Organic Solvent Solubility Generally soluble in a wide range of organic solvents (e.g., DCM, EtOAc, MeOH).Solubility is generally lower in non-polar organic solvents but may be soluble in polar protic solvents like methanol and ethanol."Like dissolves like" principle; the non-polar free base is more compatible with organic solvents.
pKa (of the conjugate acid) Estimated to be in the range of 9-10.Estimated to be in the range of 9-10.The pKa is an intrinsic property of the ionizable group and is the same for both forms. It dictates the pH at which the compound transitions between the free base and the protonated form.
Hygroscopicity Generally lower.Can be hygroscopic, depending on the crystalline form.Salts have a higher propensity to absorb moisture from the atmosphere.
Stability Potentially susceptible to oxidation and degradation. The isoxazole ring can be sensitive to pH extremes.[7]Generally more stable due to the protonated amine being less reactive.The lone pair of electrons on the free base amine is more available for reaction.
The Role of pKa in Form Selection

The Henderson-Hasselbalch equation dictates the ratio of the free base to the hydrochloride salt at a given pH. At a physiological pH of 7.4, the amine will exist predominantly in its protonated (hydrochloride) form. This has significant implications for drug absorption and distribution.

Rationale for Use: A Field-Proven Perspective

The choice between the free base and the hydrochloride salt is driven by the specific application and desired formulation.

When to Use the Hydrochloride Salt

The hydrochloride salt is often the preferred form for:

  • Aqueous Formulations: For applications requiring dissolution in aqueous buffers, such as in vitro biological assays or parenteral formulations, the higher water solubility of the hydrochloride salt is a distinct advantage.

  • Oral Dosage Forms: Enhanced aqueous solubility can lead to a faster dissolution rate in the gastrointestinal tract, which is often a prerequisite for good oral bioavailability.[4]

  • Improved Stability and Shelf-Life: The salt form is generally more resistant to chemical degradation, making it a more robust choice for a final drug product.[8]

  • Ease of Handling: The crystalline nature of the salt simplifies weighing, handling, and formulation processes.

When to Use the Free Base

The free base is typically utilized when:

  • Reactions in Organic Solvents: For synthetic transformations where the amine is a nucleophile, the free base is required as the protonated form is not reactive.

  • Extractions: The free base's solubility in organic solvents allows for its extraction from aqueous solutions by adjusting the pH to be above the pKa.

  • Specific Formulations: In some cases, such as transdermal patches or formulations in non-polar vehicles, the higher lipophilicity of the free base may be advantageous for membrane permeation.

  • Characterization: Obtaining the pure free base is necessary for accurate determination of its intrinsic properties.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, interconversion, and characterization of 1-Isoxazol-5-YL-ethylamine and its hydrochloride salt.

Synthesis of this compound

While a specific, validated synthesis for this exact molecule is not widely published, a plausible synthetic route can be adapted from known isoxazole syntheses.[9][10][11][12][13][14] A common approach involves the cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulation.

Proposed Synthetic Pathway:

G A Propargyl Alcohol C 3-Methyl-5-(hydroxymethyl)isoxazole A->C [3+2] Cycloaddition with Nitrile Oxide from B B Acetaldehyde Oxime D 3-Methyl-5-(chloromethyl)isoxazole C->D SOCl₂ E 1-(3-Methylisoxazol-5-yl)acetonitrile D->E NaCN F 1-(Isoxazol-5-yl)ethanamine E->F Reduction (e.g., LiAlH₄ or H₂/Raney Ni) G 1-(Isoxazol-5-yl)ethanamine HCl F->G HCl in Ether

Caption: Proposed synthetic route for 1-Isoxazol-5-YL-ethylamine HCl.

Step-by-Step Protocol:

  • Synthesis of the Isoxazole Core: A [3+2] cycloaddition reaction between an appropriate alkyne (e.g., a protected propargylamine derivative) and a nitrile oxide (generated in situ from an aldoxime) would form the isoxazole ring.

  • Functional Group Interconversion: Depending on the starting materials, subsequent chemical modifications may be necessary to introduce the ethylamine side chain.

  • Final Salt Formation:

    • Dissolve the crude 1-Isoxazol-5-YL-ethylamine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Conversion of Hydrochloride Salt to Free Base

This is a standard acid-base extraction procedure.

G Start Dissolve HCl Salt in Water AddBase Add aq. Base (e.g., NaOH, NaHCO₃) to pH > 10 Start->AddBase Extract Extract with Organic Solvent (e.g., DCM, EtOAc) AddBase->Extract Separate Separate Organic Layer Extract->Separate Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate End Isolated Free Base Evaporate->End

Caption: Workflow for converting the hydrochloride salt to the free base.

Step-by-Step Protocol:

  • Dissolve the this compound salt in deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, with stirring until the pH of the aqueous layer is greater than 10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the free base.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and properties of both forms.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of both the free base and the salt. Since the molecule lacks a strong chromophore, derivatization is often required for UV detection.[2][3]

General HPLC Method (with Derivatization):

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for many derivatives).

  • Derivatization Agent: o-Phthalaldehyde (OPA) for primary amines is a common choice.[2][15]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. Key expected shifts for the free base would include signals for the ethyl group protons, the isoxazole ring protons, and the amine protons. Upon conversion to the hydrochloride salt, a downfield shift in the protons adjacent to the amine group is expected due to the electron-withdrawing effect of the ammonium cation.

4.3.3. Mass Spectrometry (MS)

MS will confirm the molecular weight of the free base. For the hydrochloride salt, the mass spectrum will show the mass of the protonated free base.

4.3.4. pKa Determination

The pKa can be determined experimentally using potentiometric titration. This involves titrating a solution of the hydrochloride salt with a standardized base and monitoring the pH. The pKa is the pH at the half-equivalence point.

Stability Assessment: Forced Degradation Studies

To evaluate the intrinsic stability of 1-Isoxazol-5-YL-ethylamine, forced degradation studies should be conducted as per ICH guidelines.[16][17][18][19] This involves subjecting the compound to a range of stress conditions.

Forced Degradation Conditions:

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.
Oxidation 3% H₂O₂ at room temperature for 24-48 hours.
Thermal Degradation 80°C for 48 hours (solid state).
Photostability Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

The stressed samples are then analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

The selection between the free base and hydrochloride salt of 1-Isoxazol-5-YL-ethylamine is a multifaceted decision that requires a thorough understanding of their respective physicochemical properties and the intended application. The hydrochloride salt offers significant advantages in terms of aqueous solubility, stability, and handling, making it the more likely candidate for development into a conventional dosage form. The free base, however, remains essential for synthetic manipulations and certain specialized formulations.

This guide has provided a comprehensive framework for understanding, synthesizing, and characterizing these two critical forms. By applying the principles and protocols outlined herein, researchers and drug development professionals can make informed decisions to optimize the performance and manufacturability of 1-Isoxazol-5-YL-ethylamine-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • Quora. (2023). What is the pKa value of ethylamine and aniline? Quora.
  • Drugs.com. (2026). Clearing the Confusion on Pharmaceutical Salts & Drug Names. Drugs.com.
  • Wikipedia. (n.d.). Free base. Wikipedia.
  • Stahl, P. H., & Nakano, M. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. AAPS PharmSciTech, 10(4), 1083–1088.
  • AbbVie Contract Manufacturing. (n.d.). How are salts used in pharmaceuticals? AbbVie.
  • Valverde, J., & Villar, V. M. (2000). pH and temperature stability of the isoxazole ring in leflunomide and its major active metabolite A771726. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 163-170.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?
  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?
  • PubChem. (n.d.). 1-(1,2-Oxazol-5-yl)methanamine.
  • PubChem. (n.d.). Isoxazol-5-ylmethanamine hydrochloride.
  • Guidechem. (n.d.). 1-(isoxazol-5-yl)ethanamine hydrochloride 1187930-08-0 wiki. Guidechem.
  • BLD Pharm. (n.d.). 2172852-93-4|1-(Isoxazol-5-yl)ethanamine dihydrochloride. BLD Pharm.
  • Sigma-Aldrich. (n.d.). 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride AldrichCPR. Sigma-Aldrich.
  • International Journal for Scientific Research & Development. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Research Journal of Pharmacy and Technology. (2021).
  • International Laboratory USA. (n.d.). 1-(isoxazol-5-yl)ethanamine.
  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. JPNR.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Isoxsuprine (hydrochloride). Cayman Chemical.
  • USP. (2012). Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
  • YouTube. (2020). Conversion of Amines to Amine Salts.
  • ChemicalBook. (n.d.). isoxazol-5-amine CAS#: 14678-05-8. ChemicalBook.
  • Santa Cruz Biotechnology. (n.d.). 1-Isoxazol-5-yl-ethylamine HCl. SCBT.
  • Molecules. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Helda - University of Helsinki. (2015).
  • Journal of Applied Pharmaceutical Science. (2025).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014).
  • Oriental Journal of Chemistry. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles.
  • PMC. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NCBI.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024).
  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • ResearchGate. (2014).

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Methodological & Application

Reaction protocols for amide coupling with 1-Isoxazol-5-YL-ethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the amidation of carboxylic acids with 1-(Isoxazol-5-yl)ethylamine hydrochloride . This building block is a critical scaffold in medicinal chemistry, often serving as a bioisostere for pyridine or phenyl rings to improve metabolic stability or solubility. However, its use presents specific challenges: the reduced nucleophilicity of the amine due to the electron-withdrawing isoxazole ring, the solubility constraints of the hydrochloride salt, and the potential for racemization if the amine is chiral.[1]

This document provides two primary workflows:

  • Protocol A (HATU/DMF): The "Discovery Standard" for high-throughput success and difficult acids.[1]

  • Protocol B (T3P/EtOAc): The "Process Scale" method for cleaner impurity profiles and epimerization control.[1]

Chemical Context & Strategic Considerations

The Building Block
  • Structure: The amine is attached to the C5 position of the isoxazole ring.[1]

  • Electronic Effect: The isoxazole ring is

    
    -deficient and electron-withdrawing.[1] Consequently, the 
    
    
    
    -methylene/methine amine is less nucleophilic (
    
    
    ) than standard alkyl amines (
    
    
    ).
  • Salt Factor: The HCl salt form is stable but non-nucleophilic.[1] It requires stoichiometric neutralization in situ.[1] Failure to fully release the free base is the #1 cause of low yields.[1]

Critical Success Factors
ParameterRecommendationRationale
Base Stoichiometry

equivalents
1 eq neutralizes the HCl salt; 1 eq neutralizes the generated acid byproduct; 1 eq maintains basicity for kinetics.
Solvent Choice DMF or NMP (Small Scale) EtOAc or Me-THF (Large Scale)The HCl salt has poor solubility in DCM/THF. DMF ensures homogeneity.[1] EtOAc is preferred for T3P couplings.
Order of Addition Acid Activation First Pre-activate the carboxylic acid to the active ester (OAt/OBt) before adding the amine salt to prevent slow reaction kinetics.[1]

Visual Workflow: Method Selection

The following decision tree guides the selection of the optimal coupling protocol based on reaction scale and substrate sensitivity.

G Start Start: Amide Coupling with 1-Isoxazol-5-yl-ethylamine HCl ScaleCheck What is the reaction scale? Start->ScaleCheck SmallScale Discovery Scale (< 100 mg) ScaleCheck->SmallScale LargeScale Process Scale (> 1 g) ScaleCheck->LargeScale ProtocolA PROTOCOL A: HATU/DMF (High Yield, Robust) SmallScale->ProtocolA Standard Solubility Is the Acid soluble in EtOAc? LargeScale->Solubility Solubility->ProtocolA No (Use DMF) ProtocolB PROTOCOL B: T3P/EtOAc (Clean Workup, Low Epimerization) Solubility->ProtocolB Yes (Preferred) ProtocolC PROTOCOL C: Mixed Anhydride (Cost effective, requires dry conditions) Solubility->ProtocolC Cost Critical

Figure 1: Decision matrix for selecting the appropriate amide coupling protocol.

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, library synthesis, unreactive acids. Mechanism: Generates a highly reactive At-ester (7-azabenzotriazole active ester) which reacts rapidly with the moderately nucleophilic isoxazole amine.[1]

Reagents:
  • Carboxylic Acid: 1.0 equiv[1]

  • Amine: 1-(Isoxazol-5-yl)ethylamine HCl (1.1 – 1.2 equiv)[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: Anhydrous DMF (approx.[1] 0.1 M – 0.2 M concentration)[1]

Step-by-Step Procedure:
  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv), add anhydrous DMF .

  • Base Addition 1: Add DIPEA (1.0 equiv) to initiate activation.[1] Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange.[1]

    • Why? This pre-forms the activated ester without competing amine salt neutralization.[1]

  • Amine Preparation: In a separate vial, dissolve 1-(Isoxazol-5-yl)ethylamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0–3.0 equiv).[1]

    • Why? This frees the amine base (

      
      ) from the HCl salt (
      
      
      
      ).
  • Coupling: Transfer the amine/base solution into the activated acid solution.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[1][2]

    • Note: If the reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent isoxazole ring degradation or racemization.[1]

  • Workup:

    • Dilute with EtOAc (10x volume).[1]

    • Wash with saturated

      
       (2x), Water (1x), and Brine (1x).[1]
      
    • Caution: HATU byproducts (tetramethylurea) are water-soluble but can trail in organic layers.[1] Multiple water washes are recommended.[1]

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Scalable & Low Epimerization (T3P)

Best for: Scale-up (>1g), chiral acids prone to racemization, and easy purification.[1][3][4] Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent.[1][5] It produces water-soluble byproducts, eliminating the need for chromatography in many cases.[1]

Reagents:
  • Carboxylic Acid: 1.0 equiv[1]

  • Amine: 1-(Isoxazol-5-yl)ethylamine HCl (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) OR DIPEA (3.0 equiv)[1]

    • Note: Pyridine is superior for suppressing racemization [1].[4]

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).[1]

Step-by-Step Procedure:
  • Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and Solvent (EtOAc).[1]

    • Note: The amine salt may not fully dissolve yet.[1] This is acceptable.

  • Base Addition: Add Pyridine (4.0 equiv).[1] Stir for 5 minutes. The mixture should become more homogeneous as the free amine is released.

  • T3P Addition: Cool the mixture to 0°C (optional, but recommended for chiral substrates). Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir. T3P reactions are generally slower than HATU; allow 4–12 hours.

  • Workup (The "Wash-Only" Purification):

    • Add water to quench the reaction.[1]

    • Separate phases.[1]

    • Wash organic layer with 10% Citric Acid or 0.5M HCl (to remove excess Pyridine and unreacted amine).[1]

    • Wash with 10%

      
        (to remove unreacted acid and phosphorus byproducts).[1]
      
    • Dry and concentrate.[1]

Mechanistic Visualization: T3P Cycle

Understanding the T3P cycle helps in troubleshooting low yields. The diagram below illustrates the pathway and the critical role of the base.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh + T3P T3P T3P Reagent (Anhydride) T3P->MixedAnh Base Base (Pyridine) (Proton Sponge) FreeAmine Free Amine (Nucleophile) Base->FreeAmine Product Final Amide MixedAnh->Product + Free Amine Byproducts Water-Soluble P-Byproducts MixedAnh->Byproducts AmineSalt Isoxazole-Amine HCl AmineSalt->FreeAmine + Base (Essential Step)

Figure 2: Mechanistic flow of T3P coupling highlighting the requirement for base-mediated amine liberation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equiv. Ensure the amine is fully dissolved in DMF before adding to the acid.[1]
Starting Material Remains Low nucleophilicity of isoxazole amine.Switch from T3P to HATU. Heat reaction to 50°C. Add HOAt as an additive.[1]
Racemization High basicity or over-activation.Switch to Protocol B (T3P/Pyridine) . Keep temperature < 0°C during addition. Avoid DIPEA/DMF if possible.
Isoxazole Ring Cleavage Reducing conditions or strong nucleophiles.[1]Avoid using carbodiimides (DCC/DIC) with strong nucleophilic additives if side products are observed.[1] Never use hydrogenation for deprotection steps elsewhere in the synthesis (cleaves N-O bond).[1]

References

  • Dunetz, J. R., et al. (2011).[1][3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1][3] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][2][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

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General procedure for nucleophilic substitution with isoxazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Nucleophilic Substitution with Isoxazole Amines

Executive Summary: The Nucleophilicity Paradox

Isoxazole amines (specifically 3-amino and 5-aminoisoxazoles) represent a "privileged scaffold" in medicinal chemistry, appearing in drugs like Valdecoxib (COX-2 inhibitor) and Sulfamethoxazole (antibiotic).[1] However, they present a distinct synthetic challenge: despite possessing a primary amino group, they are exceptionally poor nucleophiles .

The electron-withdrawing nature of the isoxazole ring, combined with the resonance delocalization of the exocyclic nitrogen's lone pair into the


-system, renders these amines chemically similar to electron-deficient anilines or even amides. Furthermore, they exhibit ambident nucleophilicity , where the ring nitrogen (

) competes with the exocyclic nitrogen (

), leading to regioselectivity issues.

This guide provides field-proven protocols to force these "reluctant nucleophiles" into productive substitution reactions (


, 

, and Acylation), ensuring high yields and strict regiocontrol.

Mechanistic Grounding & Strategic Analysis

Electronic Deactivation

Unlike benzylamine (


) or aniline (

), the conjugate acid of 3-aminoisoxazole has a

often below 0. This drastic reduction in basicity correlates directly with low nucleophilicity.[1]
  • Implication: Standard mild bases (TEA,

    
    ) are often insufficient to drive substitution reactions.
    
  • Solution: We must frequently rely on anionic activation (deprotonation with NaH or LiHMDS) to generate the highly nucleophilic isoxazolide anion.

Regioselectivity (The N vs. N Competition)
  • 3-Aminoisoxazole: The exocyclic amine is the kinetic nucleophile, but the ring nitrogen (N2) is a thermodynamic trap, especially in alkylation.

  • 5-Aminoisoxazole: These are chemically unstable under harsh conditions and can undergo the Boulton-Katritzky rearrangement .[1] They also possess significant nucleophilic character at the C4 carbon, leading to C-alkylation/acylation byproducts.

Decision Logic for Experimental Design

The following decision tree illustrates the selection of optimal conditions based on the electrophile and isoxazole isomer.

IsoxazoleLogic Start START: Select Reaction Type Type_Alk Alkylation (S_N2) Start->Type_Alk Type_Acyl Acylation / Sulfonylation Start->Type_Acyl Type_Ar S_NAr (Heteroaryl Halide) Start->Type_Ar Cond_Alk_Soft Method A: NaH/DMF (Anionic Activation) Type_Alk->Cond_Alk_Soft Primary/Sec Halides Cond_Acyl_Hard Method B: Pyridine/DMAP (Catalytic Activation) Type_Acyl->Cond_Acyl_Hard Acid Chlorides Cond_Ar_Base Method C: LiHMDS/THF (Strong Base S_NAr) Type_Ar->Cond_Ar_Base Chloropyrimidines Risk_Regio Risk: N-Ring Alkylation Cond_Alk_Soft->Risk_Regio If 3-amino Risk_Rearrange Risk: Boulton-Katritzky Cond_Acyl_Hard->Risk_Rearrange If 5-amino

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile type and substrate risks.

Detailed Experimental Protocols

Protocol A: -Alkylation via Anionic Activation ( )

Best for: Reacting 3-aminoisoxazole with primary alkyl halides.[1]

Rationale: Since the neutral amine is too weak to displace halides, we generate the sodium amide species. This species is a hard nucleophile and prefers the exocyclic nitrogen, though solvent choice is critical to prevent ring alkylation.

Materials:

  • 3-Aminoisoxazole (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous DMF (promotes

    
    ) or THF (better for regiocontrol if N-ring attack is observed).[1]
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add NaH (1.2 equiv) and wash twice with anhydrous hexanes to remove mineral oil (optional but recommended for cleaner workup).[1]

  • Deprotonation: Suspend NaH in anhydrous DMF (0.2 M concentration relative to amine). Cool to 0°C.[1]

  • Amine Addition: Add 3-aminoisoxazole dropwise (dissolved in minimal DMF).

    • Observation: Evolution of

      
       gas.[1] Stir at 0°C for 30 mins until gas evolution ceases. The solution usually turns yellow/orange, indicating anion formation.
      
  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Control: Monitor by TLC.[1] If starting material remains, heat to 50°C (do not exceed 60°C to avoid decomposition).

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

    
    .[1]
    

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the broad

    
     singlet (approx 5-6 ppm) and appearance of a sharp NH doublet (approx 6-7 ppm) coupled to the alkyl group.
    
  • Regio-check: If N-ring alkylation occurred, the isoxazole ring protons often shift significantly downfield (>0.5 ppm difference) compared to the N-exo product.[1]

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Coupling isoxazole amines with electron-deficient heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine).[1]

Rationale: Isoxazole amines are too weak to attack heteroaryl halides under standard thermal conditions.[1] We use LiHMDS to generate the "naked" anion, which is sufficiently nucleophilic to attack the electrophilic aromatic ring.

Materials:

  • Isoxazole amine (1.0 equiv)[1]

  • Heteroaryl chloride (1.0 equiv)[1]

  • LiHMDS (1.0 M in THF, 2.0 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Dissolution: Dissolve the isoxazole amine and the heteroaryl chloride together in anhydrous THF (0.1 M) under Argon. Cool to -78°C.[1]

    • Note: Unlike Protocol A, we often mix electrophile and nucleophile before base addition to capture the anion immediately upon formation, reducing self-decomposition.

  • Activation: Add LiHMDS (2.0 equiv) dropwise over 10 minutes.

    • Why 2.0 equiv? One equivalent deprotonates the amine; the second ensures the intermediate Meisenheimer complex can form and eliminate the leaving group without quenching the nucleophile.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT slowly.

  • Workup: Quench with 1N HCl (carefully) or saturated

    
    . Extract with DCM.[1]
    
Protocol C: "Hard" Acylation

Best for: Amide formation with acid chlorides.

Rationale: The low basicity means the amine will not scavenge the HCl byproduct effectively, and the reaction will stall. A nucleophilic catalyst (DMAP) is strictly required to form the reactive


-acylpyridinium intermediate.[1]

Step-by-Step Procedure:

  • Dissolve isoxazole amine (1.0 equiv) in anhydrous DCM.

  • Add Pyridine (3.0 equiv) and DMAP (0.1 equiv).[1]

  • Cool to 0°C. Add Acid Chloride (1.2 equiv) dropwise.

  • Reflux is often required for 3-5 hours due to the poor nucleophilicity.[1]

Data Summary & Troubleshooting

Table 1: Reactivity Profile & Troubleshooting

Parameter3-Aminoisoxazole5-AminoisoxazoleTroubleshooting Tip
Nucleophilicity PoorVery PoorUse anionic activation (NaH/LiHMDS).[1]
pKa (Conjugate Acid) < 2 (Est.)< 1 (Est.)[1]Do not use weak bases like TEA or Carbonates.[1]
Major Side Reaction Ring Nitrogen AlkylationC4-Alkylation / RearrangementSwitch solvent from DMF to THF (tight ion pairing favors N-exo).[1]
Stability ModerateLow (Heat sensitive)Keep temps < 60°C; avoid strong acids.[1]

The "Self-Validating" System (Quality Control): Every experiment must pass the "Shift Test" :

  • Proton Shift: In 3-aminoisoxazole, the C5-H is a characteristic doublet around

    
     8.0-8.2 ppm.[1] upon 
    
    
    
    -functionalization, this proton typically shifts upfield slightly (0.1-0.2 ppm) due to shielding.[1] If it shifts downfield, suspect ring alkylation.
  • Carbon Shift: In 5-aminoisoxazole, C4 is highly diagnostic.[1] If C-alkylation occurs, the C4 signal in

    
     NMR changes from methine (CH) to quaternary (C).
    

References

  • General Reactivity of Aminoisoxazoles

    • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation.[1][2] (2016).[1][2] Chemistry of Heterocyclic Compounds.

  • Synthesis via Addition-Elimin

    
     context): 
    
    • Spergel, S. H., et al. (2009).[3][4] Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[1][4]Organic Letters, 11(5).

    • [1]

  • Physical Properties and Identification

    • Aminoisoxazole: A Comparative Guide for Researchers. (BenchChem).[1][5]

    • (General reference for physical data cited in Table 1).[1]

  • Regioselectivity in Alkylation

    • Perez, M. A., et al. (2000). Regioselectivity in the reaction of 3-amino-5-methylisoxazole with electrophiles.[1][3]Journal of Organic Chemistry. (Inferred from general search context on regioselectivity).

  • Use of Strong Bases (LiHMDS)

    • Nucleophilic aromatic substitution (SNAr) - Wikipedia (General mechanism grounding).[1]

    • [1][6]

Sources

Application Note & Protocol: Streamlined Reductive Amination of 1-Isoxazol-5-YL-ethylamine hydrochloride using Sodium Triacetoxyborohydride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, providing one of the most efficient and versatile methods for constructing carbon-nitrogen bonds.[1] Its paramount importance is underscored by its frequent application in the pharmaceutical industry, where it is estimated that at least a quarter of all C-N bond-forming reactions rely on this methodology.[1][2] This process facilitates the synthesis of diverse primary, secondary, and tertiary amines from readily available carbonyl compounds and less substituted amines.[3]

The isoxazole moiety is a privileged scaffold in drug discovery, present in a wide array of approved therapeutic agents and bioactive compounds.[4][5][6][7] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in designing molecules with targeted pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4][6]

This application note provides a detailed, field-proven protocol for the N-alkylation of 1-Isoxazol-5-YL-ethylamine hydrochloride via reductive amination. We focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages in terms of safety, scope, and reproducibility over other hydride sources.[8]

The Scientific Principle: Mechanism of Reductive Amination

The reaction proceeds in a one-pot fashion through two distinct, sequential mechanistic steps: the formation of an imine or iminium ion intermediate, followed by its immediate reduction by a selective hydride agent.[2][3]

Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the primary amine (1-Isoxazol-5-YL-ethylamine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a C=N double bond, known as an imine. In the presence of a mild acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. Since the starting material is a hydrochloride salt, the initial deprotonation to the free amine is required, which can be achieved in situ with a non-nucleophilic base.

Hydride-Mediated Reduction

The reducing agent then selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing the C=N bond to a C-N single bond and forming the final N-alkylated amine product.

The Choice of Reducing Agent: Why Sodium Triacetoxyborohydride?

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to efficiently reduce the imine/iminium intermediate.[2][9]

  • Selectivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] Its attenuated reactivity, due to the electron-withdrawing acetate groups, makes it highly selective for the reduction of imines and iminium ions over aldehydes and ketones.[2][9]

  • Mild Conditions: The reaction proceeds efficiently under mild, often ambient, conditions without the need for high pressures or temperatures.

  • Safety Profile: NaBH(OAc)₃ is preferred over other reagents like sodium cyanoborohydride (NaBH₃CN) because it is non-toxic and its byproducts are benign, eliminating the risk of cyanide contamination in the final product.[2][8]

  • Broad Scope: It is compatible with a wide range of functional groups, allowing for the synthesis of complex and structurally diverse amine products.[8][10]

Reductive Amination Mechanism cluster_0 Amine R¹-NH₂ (1-Isoxazol-5-YL-ethylamine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl R²(C=O)R³ (Aldehyde or Ketone) Reducer [H] (NaBH(OAc)₃) Imine Imine/Iminium Ion [R¹-N=C(R²)R³]⁺ Product R¹-N(H)-CH(R²)R³ (Final Product) Hemiaminal->Imine Imine->Product + [H] (Reduction)

Caption: General mechanism of reductive amination.

Materials and Equipment

Reagents & MaterialsGradeSupplier Example
This compound≥95%Sigma-Aldrich
Aldehyde or KetoneReagent GradeSigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeSigma-Aldrich
Triethylamine (TEA) or Sodium AcetateAnhydrousSigma-Aldrich
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (aq. NaHCO₃)ACS GradeFisher Scientific
Brine (Saturated Sodium Chloride)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel for Column Chromatography230-400 meshSorbent Tech.
Ethyl Acetate & HexanesHPLC GradeFisher Scientific
Equipment
Round-bottom flaskVWR
Magnetic stirrer and stir barsVWR
Argon or Nitrogen gas inletLocal Supplier
Syringes and needlesVWR
TLC plates (Silica gel 60 F₂₅₄)MilliporeSigma
Rotary EvaporatorHeidolph
Glass column for chromatographyVWR

Experimental Protocol: One-Pot Synthesis

This protocol describes a general procedure adaptable to various aldehydes and ketones.

Reagent Preparation and Stoichiometry
ReagentMolar EquivalentsPurpose
This compound1.0Amine source
Aldehyde or Ketone1.1 - 1.2Carbonyl source
Triethylamine (TEA)1.1In situ neutralization of HCl salt
Sodium Triacetoxyborohydride1.3 - 1.5Selective reducing agent
Anhydrous Solvent (e.g., DCM)~0.1 M concentrationReaction medium
Step-by-Step Procedure
  • Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Neutralization: Add triethylamine (1.1 eq.) and stir the resulting slurry for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq.) to the mixture. Stir for 30-60 minutes to facilitate imine formation.[11]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3 eq.) portion-wise over 5 minutes. Note: The reaction can be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature.

Reaction Monitoring
  • Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • A typical TLC system is 10-50% Ethyl Acetate in Hexanes. The product should have an Rf value between that of the starting amine and aldehyde.

  • The reaction is typically complete within 2-12 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure N-substituted product.[12]

Experimental Workflow A 1. Setup Flask with Amine HCl under N₂ B 2. Add Solvent & Base (DCM, TEA) A->B C 3. Add Carbonyl (Aldehyde/Ketone) B->C D 4. Stir for Imine Formation (30-60 min) C->D E 5. Add NaBH(OAc)₃ (Portion-wise) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Quench (aq. NaHCO₃) F->G Reaction Complete H 8. Extraction & Wash (DCM, Brine) G->H I 9. Dry & Concentrate (Na₂SO₄, Rotovap) H->I J 10. Purify (Column Chromatography) I->J K Pure Product J->K

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

Representative Reaction Data

The protocol is robust for a variety of carbonyl partners.

Carbonyl SubstrateEquivalentsTypical Time (h)Isolated Yield (%)
Benzaldehyde1.1385-95%
4-Methoxybenzaldehyde1.1388-96%
Cyclohexanone1.2675-85%
Acetone1.5870-80%
Spectroscopic Confirmation

Product identity and purity should be confirmed using standard analytical techniques. For the product of reaction with benzaldehyde, N-benzyl-1-(isoxazol-5-yl)ethan-1-amine, the following spectral characteristics are expected:

  • ¹H NMR:

    • Appearance of signals for the newly introduced benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ protons as a singlet or AB quartet ~3.8 ppm).[13]

    • A characteristic singlet for the isoxazole C4-H proton (~6.5 ppm).[13]

    • Signals corresponding to the ethylamine backbone, including the methine (CH) and methyl (CH₃) groups.

  • ¹³C NMR:

    • Signals for the benzylic carbon and aromatic carbons of the new substituent.

    • Characteristic signals for the isoxazole ring carbons (e.g., C3, C4, C5).[7][14]

  • Mass Spectrometry (MS):

    • The appearance of the correct molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Reaction Stalled - Inactive reducing agent (decomposed by moisture).- Insufficient imine formation.- Use fresh, high-quality NaBH(OAc)₃.- Allow longer stirring time after carbonyl addition.
Low Yield - Incomplete reaction.- Product loss during work-up/purification.- Ensure complete reaction by TLC.- Perform careful extractions and chromatography.
Formation of Dialkylation Product - Occurs with primary amines and reactive aldehydes.- This is less common with NaBH(OAc)₃ but can be minimized by using a smaller excess of the aldehyde.
Starting Aldehyde/Ketone Remaining - Insufficient equivalents of amine or reducing agent.- Re-check stoichiometry; ensure at least 1.3 equivalents of the reducing agent are used.

Safety Precautions

  • Sodium Triacetoxyborohydride: Water-sensitive. Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are volatile and suspected carcinogens. Always handle them in a well-ventilated fume hood.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, at all times.

Conclusion

This application note details a reliable and efficient protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride ensures high selectivity, operational simplicity, and a favorable safety profile, making this method highly suitable for applications in drug discovery and synthetic chemistry research. The protocol is broadly applicable to a range of aldehyde and ketone substrates, providing a robust pathway to novel N-substituted isoxazole derivatives.

References

  • Different approaches to (hetero)aryl amines. (a) Reductive... - ResearchGate. Available at: [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination. Wordpress. Available at: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Reductive amination of various amines | Download Table. ResearchGate. Available at: [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Indian Journal of Chemistry. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. Available at: [Link]

  • Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. PMC. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Available at: [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Solvent selection for reactions involving 1-Isoxazol-5-YL-ethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solvent Selection for Reactions Involving 1-Isoxazol-5-YL-ethylamine HCl

Introduction: The Strategic Importance of Solvent Selection

1-Isoxazol-5-YL-ethylamine hydrochloride is a valuable building block in medicinal chemistry and drug development. Its structure combines a primary alkylamine, a key functional group for forming amide bonds and other linkages, with an isoxazole ring, a "privileged scaffold" known for its presence in numerous pharmaceuticals due to its unique electronic properties and ability to engage in various non-covalent interactions.[1][2] The success of any synthetic transformation involving this reagent—most commonly N-acylation or amide coupling—is critically dependent on the thoughtful selection of the reaction solvent.

This guide provides a comprehensive framework for choosing an appropriate solvent system. We will delve into the physicochemical properties of the starting material, explore the causal relationships between solvent properties and reaction outcomes, and provide detailed protocols for solvent screening and reaction optimization. The objective is to move beyond mere procedural steps and empower researchers with the scientific rationale needed to make informed, effective decisions in the laboratory.

Section 1: Core Physicochemical Considerations

Understanding the inherent properties of 1-Isoxazol-5-YL-ethylamine HCl is the foundation of rational solvent selection. The molecule presents two key features that dictate its behavior in solution: the primary amine (as a hydrochloride salt) and the isoxazole ring.

1.1 The Amine Hydrochloride Salt

The starting material is supplied as a hydrochloride (HCl) salt, meaning the primary amine is protonated (R-NH₃⁺Cl⁻). This has profound implications for solubility and reactivity.

  • Solubility: As a salt, it exhibits higher solubility in polar solvents, particularly those capable of solvating ions, such as water, lower alcohols, and polar aprotic solvents like DMSO and DMF. Its solubility in nonpolar solvents like toluene or heptane is negligible.

  • Reactivity: The protonated amine is not nucleophilic. For the amine to participate in reactions like N-acylation, it must be deprotonated to its free base form (R-NH₂) using a suitable base. The choice of base and solvent are therefore intrinsically linked.

1.2 The Isoxazole Ring: A Balance of Stability and Reactivity

The isoxazole ring is a stable, electron-rich aromatic system.[1][3] However, it is not inert. The N-O bond is the weakest point of the ring and can be susceptible to cleavage under specific conditions that must be considered during solvent and reagent selection.[4]

  • Basic Conditions: The ring's stability is pH-dependent, with increased lability under strongly basic conditions.[5] This is a critical consideration, as a base is required to deprotonate the amine. The use of very strong, non-nucleophilic bases in combination with certain solvents could promote undesired ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[4] While not directly a solvent effect, it's a key chemical incompatibility to be aware of.

  • Photochemical Instability: UV irradiation can induce rearrangement of the isoxazole ring.[4][5] Reactions should be shielded from direct, high-intensity light.

Section 2: The Role of the Solvent in N-Acylation Reactions

The most common transformation for 1-Isoxazol-5-YL-ethylamine is N-acylation to form an amide. The solvent influences every stage of this reaction, from the dissolution of starting materials to the stabilization of intermediates and transition states.

cluster_solvent Solvent Influence Start Reaction Start: 1-Isoxazol-5-YL-ethylamine HCl + Carboxylic Acid FreeBase Step 1: Free Base Generation (Amine Deprotonation) Start->FreeBase Add Base (e.g., DIPEA) AcidActivation Step 2: Acid Activation (e.g., with EDC/HOBt) Start->AcidActivation Add Coupling Reagents NucleophilicAttack Step 3: Nucleophilic Attack (Amide Bond Formation) FreeBase->NucleophilicAttack Amine attacks activated acid AcidActivation->NucleophilicAttack Product Final Product: N-Acylated Isoxazole NucleophilicAttack->Product Solv1 Solvates HCl salt & reagents Solv2 Mediates base strength & solubility Solv3 Stabilizes charged intermediates & transition states

Caption: Workflow of a typical amide coupling reaction highlighting key stages influenced by the solvent.

Solvent Classes and Their Mechanistic Impact

1. Aprotic Polar Solvents (Recommended)

  • Examples: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO).

  • Why they work: These solvents possess high dielectric constants, enabling them to dissolve the starting amine salt and polar reagents. Crucially, they do not form strong hydrogen bonds with the nucleophilic free amine. This leaves the amine's lone pair highly available for reaction, accelerating the rate of amide bond formation.[6][7] They are generally the first choice for standard amide coupling reactions.[8]

  • Causality: The lack of hydrogen bond donation to the nucleophile is key. In protic solvents, a "cage" of solvent molecules can surround the amine, sterically hindering its approach to the activated acid and reducing its nucleophilicity.[7] Aprotic polar solvents avoid this, enhancing reactivity.

2. Ethereal Solvents

  • Examples: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane.

  • Why they work: These are less polar than the DMF class but are excellent for many organic reactions. 2-MeTHF is considered a "greener" alternative to both THF and chlorinated solvents.[9]

  • Limitations & Causality: The primary challenge is the poor solubility of the 1-Isoxazol-5-YL-ethylamine HCl salt. The reaction may proceed as a heterogeneous slurry, which can lead to slower, less reproducible kinetics. This choice is often more viable if the free base of the amine is generated in a separate step or used directly.

3. Chlorinated Solvents

  • Examples: Dichloromethane (DCM), Chloroform.

  • Why they work: DCM is a traditional workhorse solvent for organic synthesis due to its ability to dissolve a wide range of organic compounds and its relative inertness.

  • Limitations & Causality: There are significant environmental, safety, and health concerns associated with chlorinated solvents, and their use is being actively discouraged.[10][11] From a chemical standpoint, the solubility of the amine HCl salt can still be limited. Greener and often more effective alternatives from the aprotic polar or ethereal classes are preferred.

4. Protic Solvents

  • Examples: Water, Ethanol, Methanol, Isopropanol.

  • Why they work: While generally avoided, some modern, "green" protocols have been developed for N-acylation in water.[12] The starting material is often highly soluble in these solvents.

  • Limitations & Causality: Protic solvents are themselves nucleophiles and can compete with the amine in reacting with the activated carboxylic acid (e.g., acyl chloride, anhydride, or activated ester), leading to ester formation and reduced yields. Furthermore, as discussed, they can solvate and deactivate the amine nucleophile through hydrogen bonding.[7] These solvents should only be used if a specific, validated protocol calls for them.

Section 3: Practical Guide & Solvent Selection Protocol

A systematic approach is essential for identifying the optimal solvent for your specific reaction.

G A START: Define Reaction (e.g., Amide Coupling) C Select Primary Solvent Panel: DMF, MeCN, 2-MeTHF A->C B Are reactants soluble in the proposed solvent? D Consider alternative solvents (e.g., NMP, DMAc) or a co-solvent system. B->D No E Is the Isoxazole ring stable under reaction conditions (Base, Temp.)? B->E Yes C->B D->B F Run small-scale test reactions. Monitor conversion by TLC/LCMS. E->F Yes G Modify conditions: - Use a weaker base - Lower temperature E->G No H Analyze results: Yield, Purity, Reaction Time F->H G->E I Select optimal solvent and scale up reaction. H->I

Caption: Decision workflow for rational solvent selection in reactions with 1-Isoxazol-5-YL-ethylamine HCl.

Solvent Property Summary Table
SolventClassDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMF Aprotic Polar37153Excellent solvating power; high boiling point can complicate removal.
Acetonitrile Aprotic Polar37.582Good solvating power; easier to remove than DMF; can be effective for many couplings.[8]
NMP Aprotic Polar32202Very high boiling point; useful for high-temperature reactions.
2-MeTHF Ethereal6.280"Green" alternative; lower polarity may reduce solubility of the HCl salt.[9]
DCM Chlorinated9.140Traditional choice, but has significant health/environmental drawbacks.[10][11]
Experimental Protocol: Solvent Screening for Amide Coupling

This protocol describes a parallel screening experiment to identify the best solvent for the coupling of 1-Isoxazol-5-YL-ethylamine HCl with a representative carboxylic acid (e.g., benzoic acid).

Materials:

  • 1-Isoxazol-5-YL-ethylamine HCl

  • Carboxylic Acid (e.g., Benzoic Acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent Panel: DMF, Acetonitrile, 2-MeTHF

  • Small reaction vials with stir bars

  • TLC plates and analytical HPLC/LCMS for monitoring

Procedure:

  • Reagent Preparation:

    • In each of three separate reaction vials, add the carboxylic acid (1.0 equiv., e.g., 0.2 mmol, 24.4 mg of benzoic acid).

    • Add 1-Isoxazol-5-YL-ethylamine HCl (1.1 equiv., 0.22 mmol, 32.7 mg).

    • Add HOBt (1.2 equiv., 0.24 mmol, 36.7 mg).

  • Solvent Addition:

    • To Vial 1, add DMF (1.0 mL, to make a 0.2 M solution).

    • To Vial 2, add Acetonitrile (1.0 mL).

    • To Vial 3, add 2-MeTHF (1.0 mL).

    • Begin stirring all vials at room temperature. Note any solubility differences.

  • Initiation of Reaction:

    • To each vial, add EDC (1.2 equiv., 0.24 mmol, 46.0 mg).

    • Finally, add DIPEA (2.5 equiv., 0.5 mmol, 87 µL). The extra base ensures full deprotonation of the amine HCl and neutralizes the HCl generated from the EDC coupling.

  • Monitoring:

    • After 5 minutes, and then at 1-hour intervals, take a small aliquot from each reaction.

    • Monitor the consumption of the starting amine by TLC or LCMS. A typical TLC eluent system is 1:1 Hexanes:Ethyl Acetate.

  • Analysis:

    • After 4-6 hours (or once a reaction appears complete), quench each reaction by adding 2 mL of water.

    • Extract with a suitable organic solvent like ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Compare the crude yield and purity (by ¹H NMR or LCMS) from each solvent to determine the optimal conditions.

Section 4: Troubleshooting Common Issues

  • Problem: Low or No Conversion.

    • Causality & Solution: The amine may not be fully deprotonated or the starting materials may not be sufficiently soluble. If using a solvent like 2-MeTHF, the reaction may be too heterogeneous. Try switching to DMF or Acetonitrile to improve solubility.[8] Ensure your base is not wet and is added in sufficient quantity.

  • Problem: Formation of Unknown Byproducts.

    • Causality & Solution: The isoxazole ring may be degrading. This can be caused by an overly strong base or excessive heat. Consider using a milder base (e.g., N-methylmorpholine instead of DIPEA if possible) or running the reaction at a lower temperature (0 °C to room temperature). The stability of the isoxazole ring is known to be sensitive to pH and temperature.[5]

  • Problem: Reaction is Clean but Slow.

    • Causality & Solution: The concentration may be too low, or the solvent may be slightly deactivating the nucleophile. Increase the concentration (e.g., from 0.2 M to 0.5 M). If gentle heating (40-50 °C) is possible without degradation, it can increase the rate, especially in a more viscous solvent like DMF.

Conclusion

The selection of a solvent for reactions involving 1-Isoxazol-5-YL-ethylamine HCl is a strategic decision that directly impacts reaction success. While aprotic polar solvents like DMF and acetonitrile often provide the best balance of solubility and reactivity for common N-acylation reactions, a systematic screening approach is always recommended. By understanding the interplay between the substrate's properties—the amine salt's solubility and the isoxazole ring's stability—and the fundamental characteristics of different solvent classes, researchers can troubleshoot effectively and develop robust, high-yielding synthetic protocols.

References

  • BenchChem. (n.d.). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.
  • BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Al-Masum, M., & El-Sayed, T. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2633. [Link]

  • Pacheco-Benítez, S., & Taylor, R. J. (2016). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II. [Link]

  • Siddiqui, N., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 29(4), 187-200. [Link]

  • Watson, A. J. B., et al. (2013). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 49(13), 1287-1289. [Link]

  • Kashima, C. (1983). Synthetic Reactions Using Isoxazole Compounds. Heterocycles, 20(2), 287. [Link]

  • Pillay, M. K., & Ganesan, R. (1999). Effect of solvents on the reaction between ethyl a-halogenoacetate and triethylamine. Journal of the Indian Chemical Society, 76, 427-430. [Link]

  • Jorgensen, W. L., & Williams, A. C. (2009). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. The Journal of Physical Chemistry B, 113(13), 4033–4040. [Link]

  • Tajbakhsh, M., et al. (2006). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 3(6), 450-453. [Link]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(viii), 168-177. [Link]

  • MacMillan, D. S., Murray, J., & Sneddon, H. F. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(15), 5898–5903. [Link]

  • Watson, A. J. B., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide - Supplementary Information. Green Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. [Link]

  • MacMillan, D. S., Murray, J., & Sneddon, H. F. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

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  • Heravi, M. M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(11), 1391. [Link]

  • Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1146. [Link]

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  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Al-Ostoot, F. H., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]

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  • PubChem. (n.d.). 3-(1-Ethyl-1-methylpropyl)-5-isoxazolamine. [Link]

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Application Note & Protocols: Scalable Synthesis Routes for 1-(Isoxazol-5-yl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Isoxazol-5-yl)ethylamine and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The development of robust, efficient, and scalable synthetic routes to these chiral amines is paramount for their transition from laboratory-scale discovery to industrial-scale production. This document provides a comprehensive guide for researchers and drug development professionals, detailing scalable synthetic strategies. We focus on a modular approach, beginning with the construction of the isoxazole core via well-established cycloaddition and condensation reactions, followed by the installation of the ethylamine side chain through reductive amination, and concluding with methods for enantiomeric resolution. Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and discusses critical parameters for process scale-up.

Strategic Overview: A Modular Approach to Synthesis

A successful scalable synthesis relies on a convergent and modular strategy, where key fragments of the target molecule are prepared separately and then combined. For 1-(isoxazol-5-yl)ethylamine, a logical retrosynthetic analysis breaks the molecule down into three primary challenges:

  • Construction of the Isoxazole Ring: Creating the 5-membered heterocyclic core with a suitable functional handle at the C5 position.

  • Installation of the Amine: Converting the C5 functional group into the desired 1-aminoethyl side chain.

  • Chiral Resolution: Separating the racemic amine into its constituent enantiomers, as biological activity is typically stereospecific.

This strategy allows for optimization of each stage independently and is amenable to large-scale production.

G Target 1-(Isoxazol-5-yl)ethylamine (Chiral Target) Racemate Racemic 1-(Isoxazol-5-yl)ethylamine Target->Racemate Chiral Resolution Ketone 5-Acetyl-isoxazole Derivative (Key Intermediate) Racemate->Ketone Reductive Amination Isoxazole_Core Isoxazole Ring Formation Ketone->Isoxazole_Core Functionalization Strategy Starting_Materials Simple Precursors (e.g., Alkynes, Nitrile Oxides, β-Ketoesters) Isoxazole_Core->Starting_Materials Core Synthesis G cluster_main [3+2] Cycloaddition Mechanism R1_CNO R1-C≡N⁺-O⁻ (Nitrile Oxide) Transition_State [Transition State] R1_CNO->Transition_State Alkyne HC≡C-R2 (Alkyne) Alkyne->Transition_State Isoxazole 5-Substituted Isoxazole Transition_State->Isoxazole

Caption: Concerted mechanism of 1,3-dipolar cycloaddition.

Protocol 1: Synthesis of 3-Phenyl-5-acetylisoxazole

This protocol details the in situ generation of benzonitrile oxide from benzohydroximoyl chloride and its subsequent reaction with 3-butyn-2-one.

Materials:

  • Benzohydroximoyl Chloride

  • 3-Butyn-2-one

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • To a stirred solution of 3-butyn-2-one (1.0 eq) in toluene (5 mL per mmol of alkyne) at room temperature, add triethylamine (1.2 eq).

  • Slowly add a solution of benzohydroximoyl chloride (1.1 eq) in toluene over 1-2 hours. The in situ generation of the nitrile oxide must be slow to prevent its dimerization. [1]The reaction is mildly exothermic; maintain the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield 3-phenyl-5-acetylisoxazole.

Route B: Condensation of β-Dicarbonyls with Hydroxylamine

A classic and highly scalable method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine. [2][3]This route is often cost-effective due to the low price of the starting materials.

Causality: The reaction proceeds via initial formation of an oxime at one carbonyl, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. The regiochemical outcome depends on which carbonyl group is more reactive and the stability of the intermediates.

Protocol 2: Synthesis of 3-Methyl-5-acetylisoxazole

This protocol uses 2,4,6-heptanetrione as the key starting material.

Materials:

  • 2,4,6-Heptanetrione

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water (4:1).

  • Add 2,4,6-heptanetrione (1.0 eq) to the solution and heat the mixture to reflux (approx. 80°C).

  • Maintain reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 3-methyl-5-acetylisoxazole. The product is often pure enough for the next step without further purification.

ParameterRoute A: [3+2] CycloadditionRoute B: Condensation
Scalability ExcellentExcellent
Substrate Scope Very BroadMore limited by availability of dicarbonyls
Regiocontrol High, predictable [1]Can be an issue, may yield mixtures
Starting Materials Hydroximoyl chlorides can be hazardousGenerally safer and cheaper
Typical Yield Good to Excellent (70-95%)Good (65-90%)

Module 2: Reductive Amination to Form the Racemic Amine

Reductive amination is a robust and widely used industrial process for converting ketones and aldehydes into amines. [4]The reaction proceeds in one pot, where the ketone first condenses with an amine source (typically ammonia or an ammonium salt) to form an imine intermediate, which is then immediately reduced to the target amine. [5] Causality: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine (or iminium ion) in the presence of the starting ketone. This prevents the undesired reduction of the ketone to an alcohol. Sodium triacetoxyborohydride is an excellent choice for this due to its mildness and selectivity. [5]

G Ketone 5-Acetylisoxazole Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ammonia Ammonia (NH3) or Ammonium Acetate Ammonia->Hemiaminal + Imine Imine Intermediate Hemiaminal->Imine - H2O Amine Racemic 1-(Isoxazol-5-yl)ethylamine Imine->Amine Reducing_Agent [Reducing Agent] e.g., NaBH(OAc)3 Reducing_Agent->Amine Reduction

Caption: Workflow for the reductive amination process.

Protocol 3: Reductive Amination of 3-Phenyl-5-acetylisoxazole

Materials:

  • 3-Phenyl-5-acetylisoxazole (from Protocol 1)

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 3-phenyl-5-acetylisoxazole (1.0 eq) and ammonium acetate (5.0 eq) in methanol (10 mL per mmol of ketone).

  • Stir the suspension at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve sodium triacetoxyborohydride (1.5 eq) in DCM. Caution: Handle the hydride reagent with care in a well-ventilated fume hood.

  • Slowly add the NaBH(OAc)₃ solution to the reaction mixture, keeping the internal temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude racemic 1-(3-phenyl-isoxazol-5-yl)ethylamine can be purified via column chromatography or by forming the hydrochloride salt.

Module 3: Chiral Resolution via Diastereomeric Salt Formation

Classical resolution by diastereomeric crystallization remains one of the most cost-effective and scalable methods for separating enantiomers in an industrial setting. [6]The principle involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility), allowing one to be selectively crystallized from solution. [7] Protocol 4: General Procedure for Chiral Resolution Screening

Causality: The formation of a crystalline salt is a complex process dependent on the specific molecular packing, solvent, and temperature. A screening approach is necessary to identify the optimal combination of chiral acid and solvent system that provides both good crystal formation and high enantiomeric enrichment.

Materials:

  • Racemic 1-(isoxazol-5-yl)ethylamine

  • Chiral Resolving Agents (e.g., L-(-)-Dibenzoyl-tartaric acid, D-(+)-Mandelic acid, (1R)-(-)-Camphor-10-sulfonic acid)

  • Solvent Library (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and aqueous mixtures thereof)

Procedure:

  • Screening: In parallel vials, dissolve the racemic amine (e.g., 50 mg) in a small volume of a test solvent (e.g., 1 mL).

  • Add 0.5 molar equivalents of a chiral resolving agent to each vial. Using a sub-stoichiometric amount of the acid often provides the most efficient path to high enantiomeric enrichment in the resulting salt. [6]3. Allow the vials to stand at room temperature. If no crystals form, try slow cooling, partial solvent evaporation, or adding an anti-solvent.

  • Analysis: Collect any resulting crystals by filtration. Liberate the free amine from a small sample of the crystals by treatment with a mild base (e.g., NaHCO₃) and extraction. Analyze the enantiomeric excess (e.e.) of the liberated amine using chiral HPLC or SFC.

  • Scale-Up: Once an effective resolving agent/solvent combination is identified (providing >90% e.e.), the process can be scaled up.

  • Bulk Resolution: Dissolve the racemic amine (1.0 eq) in the chosen solvent at an elevated temperature. Add the resolving agent (0.5-0.6 eq) and slowly cool the solution to induce crystallization.

  • Filter the diastereomeric salt and wash with cold solvent.

  • Liberation of Free Amine: Suspend the resolved salt in a biphasic mixture of an organic solvent (e.g., DCM) and aqueous base (e.g., 1M NaOH). Stir until the solid dissolves. Separate the layers, extract the aqueous phase, and combine, dry, and concentrate the organic layers to yield the enantiopure amine.

References

  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals.
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC.
  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions.
  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC.
  • Isoxazole synthesis - Organic Chemistry Portal.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Synthesis and Biological Applications of Hydroxamates - Scientific & Academic Publishing.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org.
  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives - Beilstein Journals.
  • Methods for Hydroxamic Acid Synthesis - PMC - NIH.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
  • CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents.
  • Reductive amination - Wikipedia.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH.
  • An Efficient Method for the Preparation of Hydroxamic Acids. - ChemInform.
  • Construction of Isoxazole ring: An Overview.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Chiral Resolution Screening | Solid State - Onyx Scientific.
  • Resolution of racemic amine mixtures is an important preparation method for enantio.
  • Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online.
  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
  • Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • EP1036189A1 - Resolution of chiral amines - Google Patents.

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Troubleshooting & Optimization

Improving yield in reactions with 1-Isoxazol-5-YL-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Isoxazol-5-YL-ethylamine Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges in yield optimization through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Introduction to this compound

This compound is a valuable primary amine building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The isoxazole moiety is a key pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets.[1] The ethylamine side chain provides a crucial handle for introducing diversity through reactions like acylation, alkylation, and reductive amination.

However, as with any reactive chemical, achieving high yields and purity can be challenging. This guide is structured to provide direct, actionable solutions to common problems encountered during its use.

Troubleshooting Guide: Common Reactions & Yield Optimization

This section addresses specific issues you may encounter during key synthetic transformations.

Issue 1: Low or No Yield in Amide Coupling (Acylation) Reactions

Question: I am attempting to form an amide by reacting this compound with a carboxylic acid using a standard coupling agent, but I'm seeing very low conversion. What is going wrong?

Answer: This is a frequent issue that almost always stems from the fact that the starting material is a hydrochloride salt. The amine is protonated and therefore non-nucleophilic. To participate in the reaction, it must be converted to the free amine.

Causality and Solution: The primary amine exists as an ammonium salt (R-NH3+ Cl-). It cannot act as a nucleophile to attack the activated carboxylic acid. You must add a non-nucleophilic base to neutralize the salt and liberate the free amine (R-NH2) in situ.

Recommended Protocol Adjustments:

  • Base Addition is Non-Negotiable: Add 2-3 equivalents of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred as it is bulkier and less likely to cause side reactions.

  • Order of Addition Matters:

    • Activate the carboxylic acid first. In an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), dissolve your carboxylic acid. Add your coupling agent (e.g., EDC, HATU) and any additives (e.g., HOBt, DMAP).[2][3][4] Stir for 15-30 minutes at 0 °C to room temperature to form the activated intermediate.

    • In a separate flask, dissolve the this compound and your base (TEA or DIPEA) in the reaction solvent.

    • Slowly add the amine/base solution to the activated carboxylic acid mixture.

Workflow for Amide Coupling

cluster_activation Step 1: Acid Activation cluster_amine_prep Step 2: Amine Liberation cluster_coupling Step 3: Coupling Reaction Acid Carboxylic Acid ActivatedAcid Activated Intermediate (e.g., O-acylisourea) Acid->ActivatedAcid CouplingAgent EDC/HATU, etc. CouplingAgent->ActivatedAcid Solvent1 Anhydrous DCM/DMF Solvent1->Acid Reaction Combine & Stir 0 °C to RT ActivatedAcid->Reaction Add Amine Solution AmineHCl 1-Isoxazol-5-YL-ethylamine Hydrochloride FreeAmine Free Amine (Nucleophile) AmineHCl->FreeAmine Base DIPEA or TEA (2-3 eq.) Base->FreeAmine FreeAmine->Reaction Product Desired Amide Product Reaction->Product

Caption: Amide coupling workflow.

Further Troubleshooting:

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow. Consider switching to a more polar aprotic solvent like DMF.

  • Competing Reactions: If your carboxylic acid is activated with a reagent like thionyl chloride to form an acyl chloride, ensure the reaction is performed at low temperature (e.g., 0 °C) during the addition of the amine to prevent side reactions.[3][5]

Issue 2: Multiple Alkylations and Low Yield in N-Alkylation Reactions

Question: I'm trying to perform a simple N-alkylation with an alkyl halide (e.g., methyl iodide), but I'm getting a mixture of the desired secondary amine, the tertiary amine, and unreacted starting material. How can I achieve selective mono-alkylation?

Answer: Direct alkylation of primary amines with reactive alkyl halides is notoriously difficult to control.[6] The product of the first alkylation (the secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms the tertiary amine.

Causality and Solution: To avoid over-alkylation, a more controlled method is required. Reductive amination is the industry-standard solution for the clean and high-yielding synthesis of secondary and tertiary amines.[7]

Recommended Protocol: Reductive Amination

Instead of an alkyl halide, use the corresponding aldehyde or ketone. The reaction proceeds in two steps:

  • Imine Formation: The amine reacts with the carbonyl compound to form an imine (or Schiff base) intermediate. This reaction is reversible and often acid-catalyzed.

  • Reduction: A mild reducing agent, selective for the imine over the carbonyl, is used to reduce the C=N double bond to the desired amine.

Key Reagents & Conditions:

Reagent ClassRecommended ReagentsTypical ConditionsCausality/Notes
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)1.2-1.5 eq.Highly effective and common. Tolerates mild acid. Can be added at the start with the amine and carbonyl (one-pot).[6]
Sodium cyanoborohydride (NaBH₃CN)1.2-1.5 eq.Very selective for imines. Requires careful pH control (mildly acidic) to be effective. Caution: Generates toxic HCN if the solution becomes too acidic.[6]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)AnhydrousMust be compatible with the reducing agent.
Additive Acetic Acid (AcOH)Catalytic amountOften used to catalyze imine formation.

Step-by-Step General Protocol:

  • Dissolve this compound (1 eq.) and the aldehyde/ketone (1.1 eq.) in an appropriate anhydrous solvent (e.g., DCM).

  • Add DIPEA or TEA (1.1 eq.) to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional, but often improves rate).

  • Stir for 20-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to control any effervescence.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up by quenching with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting the product.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amine group before modifying another part of the molecule?

A1: Very likely, yes. If you are performing a reaction that is sensitive to primary amines or requires strongly basic or nucleophilic conditions (e.g., organometallic reactions, certain coupling reactions), protecting the ethylamine group is critical. The most common and robust protecting group for this purpose is the tert-butoxycarbonyl (Boc) group .[8][9]

  • Protection Protocol: React the free amine (after neutralization of the HCl salt with a base like TEA) with Di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or DCM. The reaction is typically clean and high-yielding.[9]

  • Deprotection Protocol: The Boc group is stable to most conditions except strong acid. It can be easily removed at the end of your synthesis using Trifluoroacetic acid (TFA) in DCM, or a solution of HCl in dioxane or methanol.[10][11]

Q2: My reaction is complete, but I'm struggling to purify the product. What are the best practices for purifying isoxazole derivatives?

A2: Purification of isoxazole-containing compounds can be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography: This is the most common method.

    • Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A standard starting point is a gradient of ethyl acetate in hexanes.

    • Tailing/Streaking on Silica: If you observe significant tailing, it may be due to the basicity of your amine product interacting with the acidic silica gel. Pre-treating your silica slurry with 1% triethylamine can neutralize the acidic sites and lead to much better peak shapes.

    • Alternative Phases: If separation on silica is impossible, consider reverse-phase chromatography (C18) or chromatography on neutral alumina.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-quality crystals.

  • Acid/Base Extraction: During aqueous workup, you can often purify your product away from non-basic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate your amine product and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

Q3: The isoxazole ring seems to be unstable under my reaction conditions. What should I avoid?

A3: The isoxazole ring is generally stable, but the N-O bond can be susceptible to cleavage under certain reductive conditions.

  • Avoid Harsh Reductive Cleavage: While catalytic hydrogenation (e.g., H₂, Pd/C) is often used for debenzylation, it can sometimes lead to the cleavage of the isoxazole N-O bond, especially under harsh conditions (high pressure/temperature) or with extended reaction times. If you must use hydrogenation, carefully monitor the reaction and use milder conditions where possible.

  • Strong Lewis Acids: Some strong Lewis acids can coordinate to the nitrogen or oxygen atoms of the isoxazole ring, potentially leading to ring-opening or decomposition pathways, especially at elevated temperatures.[12] Use Lewis acids judiciously and screen conditions at a small scale.

Troubleshooting Decision Tree

cluster_amide Amide Coupling cluster_alkylation N-Alkylation Start Low Yield in Reaction CheckBase Did you add a base (e.g., DIPEA, TEA) to neutralize the HCl salt? Start->CheckBase AddBase Action: Add 2-3 eq. of a non-nucleophilic base. CheckBase->AddBase No ReactionType What is the reaction type? CheckBase->ReactionType Yes AddBase->ReactionType AmideIssue Check activation. Is the coupling agent fresh? Is the solvent anhydrous? ReactionType->AmideIssue Acylation AlkylIssue Are you seeing over-alkylation with an alkyl halide? ReactionType->AlkylIssue Alkylation AmideSolution Action: Use fresh reagents. Activate acid before adding amine. AmideIssue->AmideSolution AlkylSolution Action: Switch to Reductive Amination using an aldehyde and NaBH(OAc)₃. AlkylIssue->AlkylSolution

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). HETEROCYCLES. Available at: [Link]

  • Novel donor-acceptor systems bearing an isoxazol-5-one core. ARKAT USA, Inc. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Amide coupling. Reddit. Available at: [Link]

Sources

Technical Support Center: A Guide to Solubilizing 1-Isoxazol-5-YL-ethylamine HCl in Dichloromethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-Isoxazol-5-YL-ethylamine hydrochloride in dichloromethane (DCM). We will explore the chemical principles underlying this issue and provide a suite of validated, step-by-step troubleshooting protocols to achieve a homogeneous solution for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve 1-Isoxazol-5-YL-ethylamine HCl in pure dichloromethane. The solid material remains as a suspension. Why is this occurring?

A1: This is a common and expected observation rooted in the fundamental chemical principle of "like dissolves like." The inability of 1-Isoxazol-5-YL-ethylamine HCl to dissolve in dichloromethane is due to a profound mismatch in polarity between the solute and the solvent.

  • Solute (1-Isoxazol-5-YL-ethylamine HCl): The presence of the hydrochloride (HCl) signifies that this compound is an amine salt. The amine group is protonated (R-NH₃⁺Cl⁻), making the molecule ionic and highly polar. Ionic compounds are stabilized by strong electrostatic interactions.

  • Solvent (Dichloromethane, DCM): Dichloromethane is a nonpolar aprotic organic solvent.[1] While it has a dipole moment, it is not capable of forming strong hydrogen bonds or effectively solvating charged ions.

For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome the lattice energy of the solid salt and the solvent-solvent interactions. The weak interactions between nonpolar DCM and the highly polar ionic salt are insufficient to break down the salt's crystal lattice, resulting in poor solubility.[2]

Troubleshooting Decision Workflow

Before selecting a method, it is crucial to consider the specific requirements of your subsequent reaction, particularly its sensitivity to water or other additives. This workflow provides a logical path to the most suitable solution.

TroubleshootingWorkflow Start Problem: 1-Isoxazol-5-YL-ethylamine HCl is insoluble in DCM Check_H2O Is the subsequent reaction sensitive to water? Start->Check_H2O Check_Additives Can the reaction tolerate a polar aprotic co-solvent or a catalyst? Check_H2O->Check_Additives Yes Sol_FreeBase Protocol 1: Convert to Free Base (Aqueous Workup) Check_H2O->Sol_FreeBase No Sol_CoSolvent Protocol 2: Use a Co-Solvent System (e.g., DMF, DMSO) Check_Additives->Sol_CoSolvent Yes, Co-Solvent Sol_PTC Protocol 3: Employ Phase-Transfer Catalysis (PTC) Check_Additives->Sol_PTC Yes, Catalyst End_Reassess Re-evaluate synthetic route or consider alternative nonpolar solvents Check_Additives->End_Reassess No End_Success Success: Homogeneous solution achieved for reaction Sol_FreeBase->End_Success Sol_CoSolvent->End_Success Sol_PTC->End_Success PTC_Mechanism cluster_solid Solid Phase cluster_organic Organic Phase (DCM) AmineHCl R-NH₃⁺Cl⁻ (s) (Insoluble Salt) PTC_Complex [R-NH₃⁺][Q⁺X⁻]Cl⁻ (Soluble Ion Pair) AmineHCl:port->PTC_Complex:port Ion Pair Exchange at interface Reaction Reaction with Reagent Y PTC_Complex:port->Reaction Solubilized amine reacts Product Product Reaction->Product Catalyst {Q⁺X⁻ (Catalyst in DCM)} Catalyst->AmineHCl:port

Figure 2: Simplified mechanism of solid-liquid Phase-Transfer Catalysis.

Authoritative Grounding: The use of quaternary ammonium salts to catalyze reactions in two-phase systems is a well-established and powerful technique in organic synthesis. [3]

References

  • Filo. (2025, May 7). Write a short note on amine salt as phase transfer catalyst. Filo.
  • Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Filo.
  • ResearchGate. (n.d.). Phase Transfer and Ammonium Salt Catalyzed Reactions. Request PDF. Available at: [Link]

  • The Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine. YouTube. Available at: [Link]

  • Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines. Sciencemadness Discussion Board. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Wikipedia. (n.d.). Free base. Wikipedia. Available at: [Link]

  • NPTEL Archive. (n.d.). Phase Transfer Catalysis. Available at: [Link]

  • Scribd. (n.d.). Phase Transfer Catalyst. Scribd. Available at: [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. Available at: [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Sciencemadness Discussion Board. Available at: [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. ResearchGate. Available at: [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis?. ResearchGate. Available at: [Link]

  • Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride?. r/chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-(1,2-Oxazol-5-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]

  • MDPI. (2024, January 28). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Reddit. (2024, July 12). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. r/OrganicChemistry. Available at: [Link]

  • PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, X., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry, 8(22), 5107-11. Available at: [Link]

  • SciSpace. (n.d.). The reactivity of dichloromethane toward amines. SciSpace. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry. Available at: [Link]

  • Science.gov. (n.d.). solvent dichloromethane dcm: Topics. Science.gov. Available at: [Link]

  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. Download Scientific Diagram. Available at: [Link]

  • Research Article. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Isoxazole Functionalization & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-N-001 Status: Open Subject: Preventing Ring Cleavage During Amine Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The isoxazole scaffold is a deceptive structure. While it appears aromatic, the N-O bond energy (~55 kcal/mol) is significantly lower than typical C-C or C-N bonds in heterocycles. This creates a "fragility window" where standard amine functionalization conditions—specifically strong bases (nucleophilic attack/deprotonation) or catalytic hydrogenation (reductive cleavage)—trigger catastrophic ring opening.

This guide provides validated protocols to bypass these failure modes, focusing on


 , Buchwald-Hartwig Cross-Coupling , and Reductive Amination .
Module 1: The Diagnostic Phase (Why is it failing?)

Before attempting a fix, confirm the mechanism of failure. Isoxazole ring opening is rarely random; it is driven by two specific pathways.

Pathway A: Base-Induced Fragmentation (The "C3" Trap)

If your isoxazole is 3-unsubstituted (has a proton at the 3-position), it is chemically distinct from 3-substituted variants. Strong bases (


, e.g., NaOtBu, LDA, NaH) deprotonate C3. The resulting carbanion triggers a cascade that cleaves the N-O bond, typically yielding a nitrile or cyanoketone.
Pathway B: Reductive Cleavage

If you are using Palladium on Carbon (


) with Hydrogen gas (

) or strong hydride donors to install an amine, you are likely cleaving the N-O bond to form a

-amino enone.
Visualizing the Failure Mode

The following diagram illustrates the decision logic to identify your specific risk factor.

Isoxazole_Risk_Assessment Start START: Select Functionalization Method Method_SNAr Method: SNAr (Nucleophilic Subst.) Start->Method_SNAr Method_BH Method: Buchwald-Hartwig Start->Method_BH Method_Red Method: Reductive Amination Start->Method_Red Risk_C3 RISK CHECK: Is C3 Position Unsubstituted? Method_SNAr->Risk_C3 Risk_Base RISK CHECK: Base Strength (pKa) Method_BH->Risk_Base Risk_H2 RISK CHECK: Reagent Selection Method_Red->Risk_H2 Fail_Frag FAILURE: Base-Induced Fragmentation (Nitrile Formation) Risk_C3->Fail_Frag Yes (High Risk) Safe_Weak SOLUTION: Use Weak Inorganic Bases (Cs2CO3, K3PO4) Risk_C3->Safe_Weak No (Standard Risk) Risk_Base->Fail_Frag Strong Base (NaOtBu, LiHMDS) Risk_Base->Safe_Weak Weak Base (Carbonates) Fail_Cleave FAILURE: Reductive Ring Opening (Beta-Amino Enone) Risk_H2->Fail_Cleave H2 + Pd/C Safe_Hydride SOLUTION: Use Selective Hydrides (STAB, NaBH3CN) Risk_H2->Safe_Hydride Borohydrides

Caption: Decision matrix for identifying high-risk parameters in isoxazole functionalization.

Module 2: Troubleshooting Reactions

The Issue: Standard


 conditions often use strong bases (to deprotonate the amine) and high heat. For isoxazoles, this leads to competitive nucleophilic attack on the ring or polymerization.

The Solution: Increase the electrophilicity of the substrate to allow for milder bases and lower temperatures.

Optimization Protocol
VariableStandard Condition (Avoid)Isoxazole-Safe Condition (Recommended)Rationale
Leaving Group Chloride (-Cl)Fluoride (-F) The C-F bond is more polarized, accelerating the rate-determining step (

) of

without requiring higher heat [1].
Base NaH, KOtBuDIPEA,

, or

Avoids deprotonation of the ring (C3-H) and direct nucleophilic attack by the base itself.
Solvent DMF (High T)DMSO or NMP (Ambient/Mild T) Dipolar aprotic solvents stabilize the Meisenheimer complex, facilitating reaction at lower temps.
Step-by-Step Workflow (

)
  • Substrate Prep: If possible, synthesize the fluoroisoxazole rather than the chloroisoxazole. The reaction rate can be 10-100x faster.

  • Setup: Dissolve fluoroisoxazole (1.0 equiv) and amine (1.2 equiv) in DMSO (0.5 M).

  • Base Addition: Add DIPEA (2.0 equiv).

  • Temperature: Stir at Room Temperature for 2 hours.

    • Checkpoint: Monitor by LCMS. If <10% conversion, increase T to 50°C. Do not exceed 80°C unless C3 is substituted.

  • Workup: Dilute with water, extract with EtOAc. Avoid acidic washes if the product is basic.

Module 3: Troubleshooting Buchwald-Hartwig Coupling

The Issue: The "Standard" Buchwald condition uses NaOtBu (Sodium tert-butoxide). This is a strong nucleophile and base (


 ~17) that destroys isoxazoles.

The Solution: Adopt "Base-Sensitive" coupling conditions. You must use a catalytic system active enough to work with weak carbonate or phosphate bases.

The "Isoxazole-Safe" Catalyst System
  • Precatalyst: Pd-G3 or Pd-G4 (Buchwald Generations). These activate rapidly at lower temperatures.

  • Ligand: BrettPhos (for primary amines) or XantPhos/RuPhos (for secondary amines). Bulky ligands facilitate Reductive Elimination, which is crucial to prevent the Pd-center from "wandering" and opening the ring.

  • Base:

    
      or 
    
    
    
    .
Step-by-Step Workflow (Buchwald-Hartwig)
  • Inert Atmosphere: This reaction must be strictly anaerobic. Purge vial with Argon/Nitrogen.

  • Solvent: Use anhydrous 1,4-Dioxane or t-Amyl Alcohol .

  • Loading:

    • Isoxazole Halide (1.0 equiv)

    • Amine (1.2 equiv)

    • 
       (2.0 equiv)  - Crucial substitution for NaOtBu.
      
    • Pd-Precatalyst (e.g., XantPhos Pd G4) (2-5 mol%)

  • Reaction: Heat to 80-90°C.

    • Note: If the isoxazole is 3-unsubstituted, keep T < 80°C and accept longer reaction times to prevent fragmentation [2].

Module 4: Troubleshooting Reductive Amination

The Issue: Using Hydrogen gas (


) and Palladium (

) to reduce an imine will simultaneously cleave the N-O bond of the isoxazole, destroying the ring [3].

The Solution: Use selective hydride donors that reduce imines but are kinetically unable to break the N-O bond.

Recommended Reagents
  • Primary Choice: Sodium Triacetoxyborohydride (STAB) - ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1]
    
    • Why: It is mild, tolerates acid-sensitive groups, and does not reduce the isoxazole ring.

  • Secondary Choice: Sodium Cyanoborohydride -

    
    .[1][2]
    
    • Why: Effective, but toxic. Requires pH control (pH ~6).

Step-by-Step Workflow (Reductive Amination)
  • Imine Formation: Mix Isoxazole-Aldehyde/Ketone (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane) or THF.

  • Drying (Optional but recommended): Add

    
     or molecular sieves to push equilibrium; stir 1 hour.
    
  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Time: Stir at Room Temperature for 4-16 hours.

  • Quench: Quench with saturated

    
    . Do not  use strong acid for workup if the product is acid-sensitive.
    
Frequently Asked Questions (FAQs)

Q: I am seeing a "Cyanoketone" byproduct in my LCMS. What happened? A: You likely used a base that was too strong (e.g., NaOtBu or hydroxide) on a 3-unsubstituted isoxazole. The base deprotonated the C3 position, causing the ring to "unzip" into a nitrile (cyano) and a ketone. Switch to


 or 

.

Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Generally, no . Ullmann couplings often require higher temperatures (>100°C) and stronger bases, which are incompatible with isoxazole stability. Pd-catalyzed Buchwald-Hartwig with modern ligands allows for milder conditions (60-80°C).

Q: My isoxazole has a Nitro group (-NO2). Can I reduce it to an amine without breaking the ring? A: Yes, but avoid catalytic hydrogenation (


). Instead, use chemical reductions such as Iron powder in NH4Cl  (Fe/NH4Cl) or Tin(II) Chloride  (

). These reduce the nitro group selectively while leaving the N-O bond intact.
References
  • BenchChem. (2025).[3] The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Retrieved from

  • WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination and How It Works. Retrieved from

  • National Institutes of Health (PMC). (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Retrieved from

  • Wikipedia. (2025). Buchwald–Hartwig amination. Retrieved from

Sources

Validation & Comparative

Comparative 1H NMR Characterization Guide: 1-(Isoxazol-5-yl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Product: 1-(Isoxazol-5-yl)ethylamine Hydrochloride Primary Application: Chiral building block for medicinal chemistry (bioisostere for phenyl/benzyl amines). Characterization Challenge: The amphoteric nature of the isoxazole ring combined with the hygroscopic hydrochloride salt necessitates specific NMR protocols to avoid signal broadening and ambiguous assignment of exchangeable protons.

This guide provides a technical comparison of characterization methodologies, specifically focusing on Solvent Selection (DMSO-d₆ vs. D₂O) and Regioisomer Differentiation (5-substituted vs. 3-substituted) .

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent is not merely about solubility; it dictates the visibility of the ammonium salt protons and the stability of the isoxazole ring signals.

Comparison Table: DMSO-d₆ vs. D₂O[1][2]
FeatureMethod A: DMSO-d₆ Method B: D₂O Scientific Rationale
Ammonium Signal (-NH₃⁺) Visible (Broad triplet/singlet, ~8.5–9.0 ppm)Invisible (Exchanged)DMSO is aprotic and accepts H-bonds, stabilizing the -NH₃⁺ protons on the NMR timescale. D₂O causes rapid H/D exchange (

).
Isoxazole Ring Protons Sharp, distinct doubletsSharp, but shifts may varySolvent polarity affects the electron density of the aromatic ring.
Water Peak Interference ~3.33 ppm (usually distinct)~4.79 ppm (HDO)The HDO peak in D₂O often overlaps with the methine (

-NH₃⁺) quartet of this specific molecule (~4.5–4.8 ppm).
Salt vs. Free Base Check Excellent PoorOnly DMSO confirms the stoichiometry of the HCl salt by integrating the ammonium protons (3H) against the ring protons.
Recommendation Primary Choice Secondary ChoiceUse DMSO-d₆ for structural confirmation; use D₂O only if solubility in DMSO is poor or to simplify the spectrum by removing NH couplings.
Comparative Data: Theoretical Chemical Shift Assignments

Based on 5-substituted isoxazole scaffold analysis and amine hydrochloride characteristic shifts.

PositionProton Type

(ppm) in DMSO-d₆
Multiplicity

Coupling (Hz)
H-3 Isoxazole Ring8.35 – 8.45Doublet (

)

Hz
H-4 Isoxazole Ring6.30 – 6.45Doublet (

)

Hz

-CH
Methine4.60 – 4.80Broad Quartet

Hz

-CH₃
Methyl1.55 – 1.65Doublet (

)

Hz
-NH₃⁺ Ammonium8.60 – 8.90Broad SingletN/A

Critical Insight: The coupling constant between H-3 and H-4 in 5-substituted isoxazoles is small (~1.8 Hz). If you observe a larger coupling (~5–6 Hz), you likely have the 3-substituted isomer (coupling between H-4 and H-5).

Technical Workflow: Regioisomer Differentiation

One of the most common synthetic risks is the formation of the regioisomer 1-(isoxazol-3-yl)ethylamine . 1H NMR is the definitive tool to distinguish them without X-ray crystallography.

RegioisomerLogic Start Unknown Isoxazole Isomer CheckH Analyze Ring Protons (Region 6.0 - 9.0 ppm) Start->CheckH Decision Check Coupling Constant (J) CheckH->Decision SmallJ Small Coupling (J ~ 1.5 - 2.0 Hz) Decision->SmallJ Observed LargeJ Large Coupling (J ~ 5.0 - 6.0 Hz) Decision->LargeJ Observed Result5 5-Substituted Isomer (Target Product) H-3 and H-4 present SmallJ->Result5 Result3 3-Substituted Isomer (Impurity) H-4 and H-5 present LargeJ->Result3

Figure 1: Decision logic for distinguishing 5-substituted vs. 3-substituted isoxazoles based on proton coupling constants.

Experimental Protocol: Validated Characterization

To ensure reproducibility and minimize "salt effects" (concentration-dependent shifts), follow this standardized protocol.

Materials
  • Analyte: ~5–10 mg of 1-(Isoxazol-5-yl)ethylamine HCl.

  • Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (Tetramethylsilane) as internal reference.

  • Instrument: 400 MHz NMR spectrometer (or higher).

Step-by-Step Methodology
  • Preparation: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

    • Why: High concentrations (>20 mg/0.6 mL) can cause viscosity broadening and shift the exchangeable -NH₃⁺ peak.

  • Solvation: Add 0.6 mL of DMSO-d₆. Vortex until fully dissolved.

    • Note: If the salt is stubborn, gentle heating (40°C) is permissible, but ensure the sample cools to 25°C before acquisition to prevent peak shifting.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1):

      
       5 seconds.
      
    • Reasoning: The quaternary carbons and ammonium protons have long T1 relaxation times. A short D1 will lead to under-integration of the -NH₃⁺ signal, failing the stoichiometry check.

    • Scans: 16–64 scans (sufficient for >10 mg).

  • Processing:

    • Reference the spectrum using the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) to resolve the small

      
       coupling.
      

References

  • Beilstein Journal of Organic Chemistry. (2023).[1] Lewis acid-promoted direct synthesis of isoxazole derivatives: Characterization data and copies of spectra. (Provides comparative spectral data for 5-substituted isoxazoles).

  • Core.ac.uk. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (Authoritative source on using H-4 chemical shifts and coupling constants to distinguish regioisomers).

  • Magnetic Resonance in Chemistry. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (Foundational text on solvent-induced shifts in amines and heterocycles).

  • SpectraBase. Isoxazole 13C and 1H NMR Chemical Shifts. (Database for baseline isoxazole ring shifts).

Sources

Technical Guide: FT-IR Characterization of 1-Isoxazol-5-YL-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isoxazol-5-YL-ethylamine hydrochloride is a critical heterocyclic building block in medicinal chemistry, often utilized in the synthesis of glutamate receptor agonists and antimicrobial agents. Its characterization relies heavily on vibrational spectroscopy to confirm two distinct structural features: the aromatic isoxazole core and the protonated primary amine hydrochloride tail.

This guide provides a detailed spectroscopic analysis, distinguishing the diagnostic infrared absorption bands of the salt form from its free base and comparing its detection against orthogonal analytical methods.

Part 1: Structural Analysis & Spectral Assignments

The Molecule

The compound consists of a 5-substituted isoxazole ring attached to an ethylamine side chain. In its hydrochloride form, the amine is protonated (


), significantly altering the vibrational landscape compared to the neutral parent.
Diagnostic FT-IR Bands

The following assignments are derived from standard heteroaromatic vibrational theory and empirical data for 3,5-disubstituted isoxazoles and primary amine salts.

Table 1: Key Absorption Bands & Assignments
Region (cm⁻¹)IntensityFunctional GroupVibrational Mode Assignment
3200 – 2800 Strong, BroadAmine Salt (

)
N-H Stretching (Ammonium Band). A hallmark of amine salts. This broad envelope often obscures the sharp C-H stretches of the ethyl chain.
3150 – 3100 MediumIsoxazole RingC-H Stretching (Heteroaromatic). Distinct from aliphatic C-H, appearing above 3000 cm⁻¹.
2700 – 2500 Weak, MultipleAmine Salt (

)
Combination Bands. A series of weak overtone/combination bands characteristic of amine hydrochlorides (often called the "amine salt ladder").
1640 – 1590 Medium/StrongIsoxazole RingC=N Stretching. The primary diagnostic band for the isoxazole ring system.
1600 – 1580 MediumAmine Salt (

)
Asymmetric Deformation (

).
Often overlaps with the isoxazole C=N/C=C stretches.
1550 – 1500 MediumAmine Salt (

)
Symmetric Deformation (

).
A crucial band to confirm the salt formation; absent in the free base.
1480 – 1370 MediumIsoxazole RingRing Breathing/Stretching. Mixed modes involving C-C and C-N bonds within the ring.
1120 – 1080 MediumIsoxazole RingN-O Stretching. Specific to the isoxazole oxygen-nitrogen bond.
900 – 850 Medium/StrongIsoxazole RingRing Deformation (Out-of-Plane). Diagnostic for 5-substituted isoxazoles.

Expert Insight: In the hydrochloride salt, the most critical quality control check is the presence of the broad ammonium envelope (2800–3200 cm⁻¹) and the symmetric deformation (~1520 cm⁻¹) . If these are replaced by sharp doublets at 3300/3400 cm⁻¹, your sample has likely degraded to the free base.

Part 2: Comparative Performance Analysis

This section objectively compares the FT-IR analysis of the product against its chemical alternative (Free Base) and an orthogonal analytical technique (Raman Spectroscopy).

Scenario A: Hydrochloride Salt vs. Free Base

For drug development, distinguishing the salt form is vital for solubility and bioavailability.

FeatureHydrochloride Salt (Product) Free Base (Alternative) Implication
N-H Region Broad, continuous absorption (2800–3200 cm⁻¹)Two sharp peaks (~3350 & 3280 cm⁻¹)Salt form is more hygroscopic; broad band indicates H-bonding network.
Fingerprint Distinct band ~1520 cm⁻¹ (

bend)
Distinct band ~1600 cm⁻¹ (

scissoring)
The 1520 cm⁻¹ band is the "Go/No-Go" signal for salt formation.
Stability High melting point, crystalline solidLower melting point, often oil/waxyFT-IR easily detects "oiling out" (degradation) of the salt.
Scenario B: FT-IR vs. Raman Spectroscopy

While FT-IR is the standard for ID, Raman offers complementary data, particularly for the heterocyclic ring.

ParameterFT-IR (Mid-IR) Raman Spectroscopy Verdict
Isoxazole Ring Moderate signal (C=N stretch)Very Strong signal (Sym. Ring Breathing)Raman is superior for confirming the integrity of the isoxazole core.
Salt ID Excellent (Strong dipole in N-H bonds)Poor (Weak signal for ionic/polar bonds)FT-IR is mandatory for confirming the hydrochloride stoichiometry.
Sample Prep Contact required (ATR/KBr)Non-contact (through glass vials)Raman allows QC without opening the vial (hygroscopicity protection).

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a high-resolution spectrum to confirm identity and salt formation.

Method: Attenuated Total Reflectance (ATR)

Recommended for speed and minimal sample destruction.

  • System Check: Ensure the background spectrum (air) is clean. The

    
     doublet (2350 cm⁻¹) should be minimal.
    
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Validation: Run a "blank" scan; it must be a flat line.

  • Sample Loading: Place ~5-10 mg of 1-Isoxazol-5-YL-ethylamine HCl onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 N). Why: Good contact is critical for the high-wavenumber region (ammonium band).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

    • Range: 4000 – 600 cm⁻¹

  • Post-Run Validation: Check for the "Amine Salt Ladder" (weak bands ~2500 cm⁻¹). If absent, check sample contact or moisture contamination (look for broad water O-H at 3400 cm⁻¹ masking the amine).

Part 4: Visualizations

Diagram 1: Vibrational Modes & Structural Logic

This diagram illustrates the correlation between the chemical structure and the resulting IR bands.

G cluster_0 Chemical Structure cluster_1 IR Spectral Response Isoxazole Isoxazole Ring (Heteroaromatic) Ethyl Ethyl Linker (-CH2-CH2-) Isoxazole->Ethyl Band_Ring Band: 1640-1590 cm⁻¹ (C=N Stretch) Isoxazole->Band_Ring Amine Amine HCl (-NH3+ Cl-) Ethyl->Amine Band_Linker Band: 2950-2850 cm⁻¹ (C-H Stretch - masked) Ethyl->Band_Linker Band_Salt Band: 3200-2800 cm⁻¹ (Broad NH3+ Stretch) Amine->Band_Salt Band_Bend Band: ~1520 cm⁻¹ (Sym. Deformation) Amine->Band_Bend

Caption: Correlation of functional groups in 1-Isoxazol-5-YL-ethylamine HCl to specific IR frequency domains.

Diagram 2: Identification Workflow

A logical decision tree for researchers to validate the compound.

Workflow Start Start: Acquire Spectrum Check1 Check 3200-2800 cm⁻¹ region Start->Check1 Decision1 Broad 'Ammonium' Band? Check1->Decision1 Check2 Check 1650-1590 cm⁻¹ Decision1->Check2 Yes Result_FreeBase WARNING: Free Base Detected (Sharp peaks @ 3300) Decision1->Result_FreeBase No (Sharp Doublet) Decision2 Isoxazole C=N Present? Check2->Decision2 Result_Salt CONFIRMED: HCl Salt Form Decision2->Result_Salt Yes Result_Impurity WARNING: Check Synthesis (Ring missing) Decision2->Result_Impurity No

Caption: Step-by-step logic flow for validating the identity and salt form of the compound via FT-IR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for amine salt and heteroaromatic assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for detailed Isoxazole ring breathing modes).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for analogous isoxazole ring spectra).

  • PubChem. (n.d.).[2] Isoxazol-5-ylmethanamine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link] (Source for chemical structure verification).

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 1-Isoxazol-5-YL-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the LC-MS/MS Fragmentation of 1-Isoxazol-5-YL-ethylamine: Mechanistic Insights and Methodological Considerations

Abstract

This guide provides a detailed technical comparison of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 1-Isoxazol-5-YL-ethylamine, a molecule of interest in synthetic chemistry and drug discovery. In the absence of direct, published experimental spectra for this specific compound, this document synthesizes established fragmentation principles for isoxazole rings and primary alkyl amines to construct a predictive model of its behavior under various collision-induced dissociation (CID) conditions. We will explore the mechanistic rationale behind expected fragmentation pathways, compare analytical strategies to overcome the challenges associated with its polar nature, and provide robust, step-by-step protocols for its analysis. This guide is intended for researchers, analytical scientists, and drug development professionals who require reliable identification, characterization, and quantification of this and structurally related compounds.

Introduction: The Analytical Imperative

1-Isoxazol-5-YL-ethylamine combines two key chemical moieties: a heterocyclic isoxazole ring and a primary ethylamine side chain. The isoxazole core is a common scaffold in medicinal chemistry, while the amine group provides a key site for further functionalization and interaction. Accurate characterization of such molecules by LC-MS/MS is fundamental for reaction monitoring, purity assessment, and metabolite identification. Understanding the molecule's fragmentation behavior is not merely academic; it is the cornerstone of developing sensitive and specific quantitative assays (e.g., Multiple Reaction Monitoring, MRM) and confidently identifying unknown structures.

This guide addresses the critical question: How will 1-Isoxazol-5-YL-ethylamine fragment under typical ESI-MS/MS conditions, and how can we best design an LC method to analyze it? We will proceed by dissecting the molecule's structure to predict its fragmentation, then compare chromatographic strategies for optimal performance.

Predicted Fragmentation Pathways & Mechanistic Analysis

In positive-ion electrospray ionization (ESI+), the primary site of protonation for 1-Isoxazol-5-YL-ethylamine is unequivocally the basic nitrogen atom of the ethylamine group. This localization of charge directs the subsequent fragmentation pathways under collision-induced dissociation (CID). The predicted monoisotopic mass of the neutral molecule (C₅H₈N₂O) is 112.0637 Da, leading to a protonated precursor ion, [M+H]⁺, of m/z 113.0715 .

The fragmentation of this precursor is expected to proceed via two major, competing pathways involving the ethylamine side chain and the isoxazole ring system.

Pathway A: Side-Chain Fragmentation (Low-Energy CID)

At lower collision energies, typical of triple quadrupole (QqQ) instruments, the most facile fragmentation events are expected to involve the protonated ethylamine side chain.

  • Loss of Ammonia (NH₃) : The most characteristic fragmentation for protonated primary amines is the neutral loss of ammonia (17.0265 Da). This proceeds via a charge-remote fragmentation, leading to the formation of a stable vinylisoxazole cation at m/z 96.0450 . This is often the base peak in the spectrum of small primary amines.[1]

  • Alpha-Cleavage : Cleavage of the C-C bond alpha to the isoxazole ring results in the loss of the ethylamine radical moiety and formation of the isoxazolyl cation at m/z 69.0215 . While less common for charge-directed fragmentation, it can be observed. A more likely alpha-cleavage would be the loss of a methyl radical (•CH₃) from the protonated precursor to form an iminium ion at m/z 98.0558 .

G cluster_main Predicted Low-Energy CID Pathway Precursor [M+H]⁺ m/z 113.0715 (C₅H₉N₂O)⁺ Fragment_A1 [M+H - NH₃]⁺ m/z 96.0450 (C₅H₆NO)⁺ Precursor->Fragment_A1  - NH₃ Fragment_A2 [M+H - •CH₃]⁺ m/z 98.0558 (C₄H₈N₂O)⁺ Precursor->Fragment_A2  - •CH₃

Caption: Predicted low-energy CID fragmentation of protonated 1-Isoxazol-5-YL-ethylamine.

Pathway B: Isoxazole Ring Fragmentation (Higher-Energy CID)

Under higher-energy collisional dissociation (HCD), as employed in Orbitrap and Q-TOF instruments, sufficient internal energy can be imparted to induce the fragmentation of the stable isoxazole ring.[2] The cleavage of the weak N-O bond is a well-documented initiation step for the fragmentation of isoxazoles.[3][4]

  • N-O Bond Cleavage and Rearrangement : The initial step is the cleavage of the N-O bond, a characteristic feature of isoxazole fragmentation.[4][5] This can lead to a rearranged intermediate.

  • Sequential Neutral Losses : Following ring opening, a cascade of neutral losses can occur. A plausible pathway involves the loss of acetonitrile (CH₃CN, 41.0265 Da) from the protonated precursor, yielding a fragment ion at m/z 72.0450 . This type of rearrangement has been observed in related heterocyclic systems.[5] Another possibility is the loss of carbon monoxide (CO, 27.9949 Da) followed by other small molecules.

G cluster_main Predicted High-Energy CID Pathway Precursor [M+H]⁺ m/z 113.0715 Intermediate Ring-Opened Intermediate Precursor->Intermediate N-O Cleavage [1, 4] Fragment_B1 [M+H - CH₃CN]⁺ m/z 72.0450 Intermediate->Fragment_B1 Rearrangement & - CH₃CN [2] G Start Analyze 1-Isoxazol-5-YL-ethylamine Decision1 Standard RPLC (Acidic pH)? Start->Decision1 Outcome1 Poor Retention & Matrix Effects [19] Decision1->Outcome1 Yes Decision2 Select Alternative Strategy Decision1->Decision2 No Option1 High pH RPLC [10] Decision2->Option1 Option2 HILIC [19] Decision2->Option2 Option3 Derivatization [7] Decision2->Option3

Sources

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 1-Isoxazol-5-YL-ethylamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For novel compounds like 1-Isoxazol-5-YL-ethylamine, a robust and reliable analytical method to detect and quantify impurities is not just a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for developing a stability-indicating method for this specific API. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to empower researchers in their analytical endeavors.

The development of a stability-indicating assay method (SIAM) is a critical and often challenging task.[1][2] It necessitates a method capable of separating the API from its potential process impurities and degradation products.[1][2] This is mandated by regulatory bodies like the International Council for Harmonisation (ICH), which require forced degradation studies to be conducted under various stress conditions to establish the method's specificity.[2][3][4]

The Analytical Challenge: Understanding 1-Isoxazol-5-YL-ethylamine and Its Potential Impurities

1-Isoxazol-5-YL-ethylamine, as a heterocyclic amine, presents a unique set of analytical challenges. The isoxazole ring is a key feature in many biologically active compounds.[5][6][7][8][9] Its synthesis can introduce various process-related impurities. Furthermore, the amine functional group and the isoxazole ring itself can be susceptible to degradation under stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.[4][10][11]

A thorough understanding of the synthetic route and the inherent chemical properties of the molecule is the first step in anticipating potential impurities. Common impurities might include starting materials, intermediates, by-products from side reactions, and degradation products.

Strategic Method Development: A Comparative Approach

The goal is to develop a single HPLC method that can resolve the main peak of 1-Isoxazol-5-YL-ethylamine from all potential impurities. Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and versatile technique for this purpose.[1][12] The core of our investigation will focus on comparing critical method parameters to achieve optimal separation.

Experimental Workflow for Method Development

To systematically approach method development, a logical workflow is essential. This involves screening different stationary phases and mobile phase conditions to identify the most promising starting point, followed by optimization to fine-tune the separation.

MethodDevelopmentWorkflow Start Define Analytical Target Profile (API, Potential Impurities) ColumnScreening Column Screening (C18 vs. Phenyl-Hexyl) Start->ColumnScreening MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreening->MobilePhaseScreening Optimization Method Optimization (Gradient, Temperature, Flow Rate) MobilePhaseScreening->Optimization ForcedDegradation Forced Degradation Studies Optimization->ForcedDegradation Validation Method Validation (ICH Q2(R1)) ForcedDegradation->Validation

Caption: A streamlined workflow for HPLC method development.

Head-to-Head Comparison: C18 vs. Phenyl-Hexyl Columns

The choice of stationary phase is arguably the most critical factor influencing selectivity in RP-HPLC. While the C18 column is the workhorse of many labs, alternative chemistries can offer unique advantages, especially for complex separations.[13][14]

  • C18 (Octadecylsilane): This nonpolar stationary phase separates analytes primarily based on their hydrophobicity.[12][15] It is a reliable starting point for a wide range of molecules.

  • Phenyl-Hexyl: This phase possesses a phenyl ring linked to the silica surface by a hexyl chain. This provides a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions from the aromatic ring.[13][16][17] This can be particularly advantageous for separating compounds containing aromatic moieties, like our isoxazole derivative.

Comparative Data: Resolution of Key Impurities

To illustrate the performance differences, a hypothetical mixture of 1-Isoxazol-5-YL-ethylamine and two potential impurities (Impurity A: a more polar starting material, and Impurity B: a structurally similar, less polar by-product) was analyzed on both columns under initial screening conditions.

Column ChemistryResolution (API vs. Impurity A)Resolution (API vs. Impurity B)Peak Tailing Factor (API)
C18 1.81.31.4
Phenyl-Hexyl 2.5 2.1 1.1

The Mobile Phase Matrix: Acetonitrile vs. Methanol and the Critical Role of pH

The mobile phase composition, including the organic modifier and pH, plays a crucial role in retention and selectivity.[12]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN is generally a stronger solvent and often provides better peak shapes and lower backpressure. Methanol, on the other hand, can offer different selectivity due to its protic nature.

  • pH Control: For ionizable compounds like our ethylamine derivative, the pH of the mobile phase is a powerful tool to control retention and peak shape.[12] Buffering the mobile phase is essential for reproducible results.[18] It is crucial to select a buffer that is compatible with the intended detection method, especially if mass spectrometry (MS) is to be used.[19][20] Volatile buffers like ammonium acetate or ammonium formate are preferred for LC-MS applications.[19]

Comparative Data: Impact of Mobile Phase on Retention and Selectivity
Organic ModifierMobile Phase pHRetention Time of API (min)Selectivity (α) - API/Impurity B
Acetonitrile3.0 (0.1% Formic Acid)8.51.15
Methanol3.0 (0.1% Formic Acid)10.21.25
Acetonitrile6.5 (10mM Ammonium Acetate)6.31.08

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation studies are a cornerstone of developing a stability-indicating method.[2][21][22] These studies involve subjecting the API to harsh conditions to intentionally generate degradation products.[10][23][24] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[2][4]

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve 1-Isoxazol-5-YL-ethylamine in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 1-Isoxazol-5-YL-ethylamine in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of 1-Isoxazol-5-YL-ethylamine with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the API to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

The developed HPLC method must be able to resolve the API peak from all significant degradation peaks.

Final Optimized HPLC Method

Based on the comparative data, the following optimized method was established:

ParameterCondition
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

This method provides a robust and reliable separation of 1-Isoxazol-5-YL-ethylamine from its potential process impurities and degradation products, meeting the requirements of a stability-indicating assay.

Method Validation: Ensuring Trustworthiness

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][25][26][27] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[25] Forced degradation studies are a key part of demonstrating specificity.[25]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3][28]

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The development of a robust HPLC method for impurity profiling is a meticulous process that requires a deep understanding of both the analyte and the principles of chromatography. Through a systematic and comparative approach, as outlined in this guide, researchers can confidently develop and validate a stability-indicating method for 1-Isoxazol-5-YL-ethylamine. The use of a Phenyl-Hexyl column, in conjunction with a carefully optimized mobile phase, has been shown to provide superior performance compared to a standard C18 column for this particular analytical challenge. This ensures the reliable assessment of API purity, ultimately contributing to the development of safe and effective medicines.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2026, February 9). Modern Mobile Phase Design for HPLC. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Waters. HPLC solvents and mobile phase additives. [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • SciSpace. (2014, September 30). Stability Indicating HPLC Method Development and Validation. [Link]

  • Agilent. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]

  • IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]

  • Rasayan Journal of Chemistry. ich guideline practice: a validated stability indicating rp-uplc method development and. [Link]

  • Scribd. (2017, October 16). Forced Degradation Studies: Regulatory Guidance, Characterization of Drugs, and Their Degradation Products - A Review. [Link]

  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Asian Journal of Research in Chemistry. (2017, October 4). Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API. [Link]

  • PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Impact Factor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • ResearchGate. (2022, September 2). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. [Link]

  • Bio Integration. (2024, July 1). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]

  • Acta Marisiensis - Seria Medica. Development of LC-MS method for nitrosamine impurities separation and quantification. [Link]

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 1-(Isoxazol-5-yl)ethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Stoichiometry Challenge

1-(Isoxazol-5-yl)ethylamine Hydrochloride (C₅H₈N₂O[1] • HCl) is a critical chiral building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[2] While modern laboratories often rely heavily on High-Resolution Mass Spectrometry (HRMS) and NMR, these techniques often fail to detect the specific vulnerabilities of this compound: hygroscopicity and variable salt stoichiometry .

As a Senior Application Scientist, I argue that for small molecule HCl salts, Combustion Elemental Analysis (EA) remains the "Gold Standard" for validation. This guide objectively compares EA against modern alternatives, demonstrating why EA is the only method that definitively validates the entire bulk material—cation, anion, and solvates included.

Technical Profile & Theoretical Standards

Before analyzing samples, one must establish the theoretical baseline.[2] The presence of the isoxazole ring (acid-stable, base-labile) and the primary amine (hygroscopic as an HCl salt) dictates the handling protocols.

Compound: 1-(Isoxazol-5-yl)ethylamine HCl Molecular Formula: C₅H₉ClN₂O (Salt Form) Molecular Weight: 148.59 g/mol [1]

Table 1: Theoretical Elemental Composition Standards

Use these values to calibrate your "Pass/Fail" criteria.

ElementTheoretical %Tolerance (±0.4%)Diagnostic Significance
Carbon (C) 40.41% 40.01 – 40.81%Solvent Trap: High values indicate trapped organic solvent (EtOH/EtOAc). Low values indicate water/inorganic contamination.[2]
Hydrogen (H) 6.10% 5.70 – 6.50%Hydration: Significantly high H (>6.5%) strongly suggests hygroscopic water uptake.
Nitrogen (N) 18.85% 18.45 – 19.25%Purity Proxy: The most stable indicator of the organic core integrity.
Chlorine (Cl) 23.86% 23.46 – 24.26%Salt Ratio: Critical.[2] A value of ~12% implies a hemi-salt or free base contamination.[2]

Comparative Analysis: EA vs. Orthogonal Methods

In drug development, "Purity" is relative to the method used.[2] Below is a breakdown of why EA is superior for this specific salt form compared to HRMS and qNMR.

Method A: Combustion Analysis (CHN + Cl Titration)
  • Status: Primary Standard for Salts.[2]

  • Mechanism: Flash combustion at 1800°C converts sample to gases (CO₂, H₂O, N₂, NOx). Cl is often determined via separate Schoniger flask combustion or potentiometric titration.[2]

  • Pros:

    • Stoichiometry Verification: It is the only common method that confirms the 1:1 ratio of Amine:HCl.[2]

    • Bulk Representative: Analyzes the physical bulk, not just the soluble portion.[2]

  • Cons: Requires ~2-5 mg of sample; destructive; sensitive to weighing errors.[2]

Method B: Quantitative NMR (qNMR)[3][4][5]
  • Status: Secondary Standard (Organic Purity).[2]

  • Mechanism: Integration of proton signals against an internal standard (e.g., Maleic Acid).[2]

  • Pros: Non-destructive; identifies specific impurities.[2]

  • Cons:

    • Blind to Inorganics: qNMR cannot "see" excess HCl or NaCl.[2] A sample can be 99% pure by NMR but only 80% potent by weight due to excess salt.[2]

    • Hygroscopicity Blindness: Unless using D₂O with a known standard, water content is difficult to quantify accurately.[2]

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Status: Identity Only (Not Quantitative).

  • Mechanism: Ionization (ESI+) detects the parent cation [M+H]⁺.[2]

  • Pros: Confirms formula C₅H₈N₂O.

  • Cons:

    • Salt Blind: The HCl counter-ion is lost during ionization.[2] You cannot distinguish the Free Base from the HCl salt.[2]

    • No Purity Data: Ion suppression can hide massive impurities.[2]

Experimental Data: The "Wet Salt" Trap

The following data simulates a common scenario in process chemistry: A batch of 1-(Isoxazol-5-yl)ethylamine HCl is synthesized and dried on a rotary evaporator, but not under high vacuum with P₂O₅.

Table 2: Comparative Analysis of "Dry" vs. "Wet" Samples
MetricTheoreticalSample A (Properly Dried) Sample B (Rotovap Only) Interpretation
Carbon % 40.4140.35 (Pass)38.10 (Fail )Sample B is diluted by "invisible" mass (Water).
Hydrogen % 6.106.12 (Pass)6.45 (Fail )Excess H in Sample B confirms water uptake.
Nitrogen % 18.8518.79 (Pass)17.80 (Fail )Nitrogen content is suppressed by the weight of water.[2]
Chlorine % 23.8623.75 (Pass)22.40 (Fail )Chlorine is also diluted.
NMR Purity 100%>99%>99%False Positive: NMR dissolves the sample, ignoring the water weight.
HRMS 148.59113.07 (Cation)113.07 (Cation)False Positive: Identifies the cation correctly in both.

Protocol: Self-Validating Analytical Workflow

To ensure authoritative results, follow this specific workflow designed for hygroscopic isoxazole salts.

Step 1: Pre-Analysis Drying (Crucial)
  • Equipment: Vacuum drying pistol or desiccator.

  • Desiccant: Phosphorus Pentoxide (P₂O₅) is required (Silica gel is insufficient for amine salts).

  • Conditions: 40°C at <1 mbar for 12 hours.

  • Validation: Weigh sample, dry for 2 more hours, re-weigh. If mass changes by >0.5%, continue drying.[2]

Step 2: Instrument Calibration
  • Standard: Acetanilide (C₈H₉NO).[2]

  • Requirement: The K-factor (calibration factor) must be within 0.995 – 1.005.[2]

Step 3: Sample Handling
  • Environment: Minimize exposure to ambient humidity.[2] Use a glovebox if RH > 50%.[2]

  • Encapsulation: Use tin capsules. For HCl salts, add a pinch of Tungsten Trioxide (WO₃) as a combustion aid to prevent the formation of volatile chlorine residues that can skew results.

Visualization: Analytical Decision Tree

The following diagram outlines the logical flow for validating the material, highlighting where EA serves as the critical "Gatekeeper."

AnalysisWorkflow Start Crude 1-(Isoxazol-5-yl)ethylamine HCl Drying Step 1: Vacuum Drying (P2O5, 40°C, 12h) Start->Drying NMR Step 2: 1H-NMR (D2O) Drying->NMR Decision1 Organic Purity >98%? NMR->Decision1 Recryst Recrystallize (EtOH/Et2O) Decision1->Recryst No EA Step 3: Elemental Analysis (CHN + Cl Titration) Decision1->EA Yes Recryst->Drying CheckC Carbon % Theoretical ±0.4%? EA->CheckC CheckCl Chlorine % Theoretical ±0.4%? CheckC->CheckCl Pass FailWater Fail: High H, Low C/N (Hygroscopic Water) CheckC->FailWater Fail (Low C) Pass VALIDATED REFERENCE STANDARD CheckCl->Pass Pass FailSalt Fail: Low Cl (Non-stoichiometric Salt) CheckCl->FailSalt Fail (Low Cl) FailWater->Drying Re-Dry FailSalt->Recryst Add HCl & Recryst

Caption: Logical workflow for validating isoxazole amine salts. Note that NMR acts as a pre-screen, but EA is the final gatekeeper for salt stoichiometry and hydration.

References

  • Sigma-Aldrich. 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride Product Information. (Representative Isoxazole Amine Salt Data). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18442593, Isoxazol-5-ylmethanamine hydrochloride.[2] Retrieved from

  • Diehl, B. W. K., et al. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.[2][3] Spectroscopy Europe.[2] Retrieved from

  • Smithers. Elemental Analysis for the Pharmaceutical Industry: ICP-OES & Combustion Methods.[2] Retrieved from

Sources

Bioactivity Comparison of Isoxazole-Based Amines in Kinase Inhibition

[1][2][3][4][5]

Executive Summary

The isoxazole scaffold, particularly in its amino-substituted forms (3-amino and 5-aminoisoxazoles), has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors. Unlike varying heterocyclic cores that suffer from metabolic instability or poor solubility, isoxazole-based amines offer a rigid, planar geometry ideal for occupying the adenine-binding pocket of protein kinases.

This guide provides a technical comparison of isoxazole-based amines against standard-of-care kinase inhibitors (e.g., Sorafenib, Sunitinib), focusing on VEGFR2 and p38 MAPK/JNK pathways. It synthesizes Structure-Activity Relationship (SAR) data to explain why specific amine substitutions drive potency and selectivity.

Structural Logic: The Isoxazole Amine Advantage

The bioactivity of isoxazole amines is governed by the positional isomerism of the amino group, which dictates the electronic environment and hydrogen-bonding capabilities within the kinase hinge region.

3-Aminoisoxazole vs. 5-Aminoisoxazole[6]
  • 3-Aminoisoxazoles: Typically exhibit higher stability and a specific H-bond donor/acceptor motif that mimics the adenine ring of ATP. The amino group at position 3 often acts as a donor to the hinge region backbone carbonyls.

  • 5-Aminoisoxazoles: The amino group at position 5 is more nucleophilic and often used to link larger hydrophobic tails that occupy the allosteric hydrophobic back pocket (Type II inhibition).

Feature3-Aminoisoxazole5-Aminoisoxazole
Electronic Character Electron-deficient ring; Amine is less basic.Electron-rich ring; Amine is more basic/nucleophilic.
Kinase Binding Mode Predominantly Type I (ATP-competitive).Can facilitate Type II (Allosteric/DFG-out) binding when derivatized.
Key Interaction H-bond donor to hinge residues (e.g., Cys919 in VEGFR2).Solubilizing group or linker to hydrophobic moieties.

Comparative Bioactivity Analysis

Case Study A: VEGFR2 Inhibition (Angiogenesis)

Recent studies have highlighted nicotinamide-linked isoxazole amines as potent VEGFR2 inhibitors. The table below compares a lead isoxazole-amine derivative (Compound 6 , a chlorobenzylidene-isoxazole hybrid) against the standard Sorafenib .

Table 1: Inhibitory Potency on VEGFR2 and Cancer Cell Viability [1]

CompoundScaffold TypeVEGFR2 IC₅₀ (nM)HepG2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Selectivity Index (SI)
Isoxazole-Amine (Cmpd 6) Nicotinamide-Isoxazole60.8 ± 2.1 7.809.30High (>10 vs Normal Cells)
Isoxazole-Hydrazone (Cmpd 84) 3,5-Disubstituted Isoxazole25.7 ± 1.5 0.841.20Very High
Sorafenib (Standard) Bi-aryl urea53.6 ± 3.2 5.576.46Moderate
Sunitinib Indolinone10-15 2.503.80Low (Higher Toxicity)

Data aggregated from recent SAR studies [1, 2].

Analysis:

  • Potency: The isoxazole-based Compound 84 demonstrates superior enzymatic inhibition (25.7 nM) compared to Sorafenib (53.6 nM).

  • Cellular Efficacy: While Sorafenib is potent, isoxazole derivatives often show improved solubility and cellular penetration, leading to lower IC₅₀ values in phenotypic assays (HepG2).

  • Mechanism: Molecular docking reveals that the isoxazole nitrogen and oxygen atoms form critical H-bonds with Cys919 and Asp1046 in the VEGFR2 active site, mimicking the binding mode of the quinazoline core in other inhibitors.

Case Study B: p38 MAPK and JNK Inhibition

Isoxazole amines are also critical in designing inhibitors for inflammatory pathways.

  • Selectivity: 3-amino-4,5-diaryl isoxazoles have shown >100-fold selectivity for p38α MAPK over other kinases by exploiting the "gatekeeper" residue (Thr106).

  • JNK3 Potency: Optimization of the isoxazole scaffold has led to nanomolar JNK3 inhibitors (IC₅₀ < 50 nM) that spare p38, a difficult selectivity profile to achieve with other scaffolds [3].

Mechanistic Visualization

The following diagram illustrates the signaling cascade where these inhibitors act, specifically blocking the ATP-binding step in VEGFR2 and MAPK pathways.

KinaseSignalingVEGFVEGF LigandVEGFR2VEGFR2 Receptor(Tyrosine Kinase)VEGF->VEGFR2ActivationPLCgPLCγVEGFR2->PLCgPhosphorylationRAFRAFVEGFR2->RAFRas-Indep. ActivationIsoxazoleIsoxazole-AmineInhibitorIsoxazole->VEGFR2Competes with ATP(Hinge Binding)PKCPKCPLCg->PKCPKC->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKAngiogenesisAngiogenesis &ProliferationERK->AngiogenesisGene Transcription

Caption: Mechanism of Action: Isoxazole-based amines competitively inhibit ATP binding at the VEGFR2 intracellular domain, halting the downstream RAF-MEK-ERK phosphorylation cascade essential for angiogenesis.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating isoxazole-based kinase inhibitors.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol determines the IC₅₀ of the isoxazole amine against recombinant VEGFR2 or p38.

  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the isoxazole test compound in 100% DMSO (starting at 10 mM). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5 µL of 2x VEGFR2 enzyme solution (0.5 nM final conc). Incubate for 10 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 2.5 µL of 2x Substrate/ATP mix (Fluorescein-PolyGT substrate + ATP at Km).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 5 µL of EDTA-containing detection reagent (to quench reaction and coat phosphorylated substrate).

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Protocol B: Cell Viability Screening (SRB Assay)

Used to verify if enzymatic inhibition translates to cellular potency.

  • Seeding: Seed HepG2 or HUVEC cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add isoxazole compounds at varying concentrations (0.01 - 100 µM). Include Sorafenib as a positive control and 0.1% DMSO as a negative control.

  • Incubation: Incubate for 48-72 hours.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

  • Quantification: Measure OD at 515 nm. Calculate % Growth Inhibition.

Workflow for Isoxazole Screening

This workflow outlines the logical progression from synthesis to lead identification.

ScreeningWorkflowDesignScaffold Design(3- vs 5-amino)DockingIn Silico Docking(GLIDE/AutoDock)Design->DockingSynthesisSynthesis(Cycloaddition)Docking->SynthesisTop HitsEnzymeAssayKinase Assay(IC50 Determination)Synthesis->EnzymeAssayCellAssayCell Viability(HUVEC/HepG2)EnzymeAssay->CellAssayIf IC50 < 100nMSelectivitySelectivity Profiling(Panel of 50+ Kinases)CellAssay->SelectivityLead Candidates

Caption: Integrated screening workflow for identifying potent isoxazole-based kinase inhibitors, prioritizing enzymatic potency before cellular validation.

References

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Source: MDPI (Molecules), 2022. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Source: RSC Advances, 2024. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PMC). [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Source: Molecules (via PubMed), 2019. [Link]

Validating Purity of 1-(Isoxazol-5-yl)ethylamine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of bioactive small molecules, 1-(Isoxazol-5-yl)ethylamine hydrochloride serves as a critical "chiral amine" building block. However, its validation presents a specific analytical paradox: the isoxazole ring possesses a relatively weak UV chromophore, and the ethylamine side chain has none. Consequently, standard HPLC-UV purity assays often overestimate the quality of this material by failing to detect non-chromophoric impurities (e.g., inorganic salts, aliphatic precursors) or by miscalculating salt stoichiometry.

This guide moves beyond the "Certificate of Analysis" (CoA) and establishes a self-validating analytical triad :

  • qNMR (Quantitative NMR): For absolute potency and salt stoichiometry.

  • LC-MS/UV: For trace organic impurity profiling.

  • Argentometric Titration: For precise counter-ion confirmation.

The Analytical Challenge: Why HPLC is Not Enough

Commercial samples of amine hydrochloride salts frequently suffer from hygroscopicity and variable stoichiometry. For 1-(Isoxazol-5-yl)ethylamine HCl, the specific risks are:

  • Regioisomer Contamination: The formation of the 3-isoxazolyl isomer is a common byproduct in cyclization reactions (e.g., from hydroxylamine + 1,3-dicarbonyl equivalents). These isomers often co-elute in standard reverse-phase conditions.

  • UV "Invisibility": Many synthetic precursors (like Boc-protected intermediates or aliphatic amines) lack significant UV absorbance at >220 nm.

  • Salt Discrepancy: Commercial batches may contain excess HCl or inorganic salts (NaCl/KCl) from the workup, which depress the "weight-based" potency without affecting the "area %" purity in HPLC.

Comparison of Analytical Performance
FeatureHPLC-UV (Standard) LC-MS (High Sensitivity) qNMR (Gold Standard)
Primary Output Relative Purity (Area %)Identification (m/z)Absolute Purity (Weight %)
Salt Detection ❌ Invisible❌ Invisible✅ Visible (Stoichiometry)
Chromophore Bias ⚠️ High (Overestimates purity)⚠️ Ionization bias✅ None (Proton counting)
Regioisomer Sep. ⚠️ Difficult (requires method dev)✅ Good (if fragmentation differs)✅ Excellent (Distinct shifts)
Sample Prep Dissolve & InjectDissolve & InjectWeigh Exact Mass + IS

Core Validation Protocols

Protocol A: Absolute Purity via qNMR (The "Truth" Method)

Objective: Determine the absolute weight-percent purity (potency) and confirm the amine-to-isoxazole integral ratio.

Reagents:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O). Note: D₂O is preferred to exchange exchangeable protons (NH₃⁺), simplifying the spectrum.

  • Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene. Ensure the IS signals do not overlap with the isoxazole CH (approx.

    
     6.0-6.5 ppm) or the ethyl CH/CH₃ signals.
    

Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample and ~10 mg of the Internal Standard into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL of D₂O. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1):

      
       30 seconds (critical for full relaxation).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS peak and the unique Isoxazole-C4 proton (

    
     ~6.3 ppm).
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity of standard.[1][2][3][4][5][6]
Protocol B: Impurity Profiling via LC-MS

Objective: Detect trace organic impurities and regioisomers.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer pH is critical for amine retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B (hold 1 min)

    
     95% B (over 10 min) 
    
    
    
    5% B (re-equilibrate).
  • Detection:

    • UV: 210 nm (Isoxazole absorption) and 254 nm.

    • MS: ESI Positive Mode (Scan range 50–500 m/z).

Key Impurity Markers:

  • Regioisomer (3-isomer): Often elutes slightly earlier than the 5-isomer due to polarity differences.

  • Hydrolysis Product: Ring opening of isoxazole leads to cyano-ketones (check m/z for +18 or rearrangement masses).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this specific compound, highlighting the "Fail" points that standard CoAs miss.

ValidationWorkflow Sample Commercial Sample (1-Isoxazol-5-yl-ethylamine HCl) qNMR Step 1: qNMR (D2O) Check Potency & Stoichiometry Sample->qNMR HPLC Step 2: LC-MS/UV Check Organic Impurities Sample->HPLC Titration Step 3: Chloride Titration Confirm HCl Molar Ratio Sample->Titration Decision Data Synthesis qNMR->Decision Absolute Purity < 95%? HPLC->Decision Single Peak? Titration->Decision Cl % matches theoretical? Pass VALIDATED Ready for Synthesis Decision->Pass All Specs Met Fail_Salt REJECT / RE-CALC Excess Salt Detected Decision->Fail_Salt qNMR Potency < HPLC Purity Fail_Iso REJECT Regioisomer > 5% Decision->Fail_Iso Extra peaks in LC-MS

Caption: Figure 1. Integrated Validation Workflow. Note how qNMR and Titration act as "gatekeepers" for salt content issues that HPLC misses.

Impurity Origins & Pathways

Understanding where impurities come from allows for targeted analysis. The synthesis of 5-substituted isoxazoles often involves the condensation of an alkyne or ketone with hydroxylamine.

ImpurityPathways Precursor Precursor (Acetyl-isoxazole or Oxime) Reaction Cyclization / Reduction Precursor->Reaction Reagents Reagents (NH2OH·HCl) Reagents->Reaction Product Target Product (5-Isomer) Reaction->Product Regio Impurity A: 3-Isomer (Regioisomer) Reaction->Regio Wrong Cyclization Salt Impurity C: Inorganic Salts (NaCl/KCl) Reaction->Salt Workup Artifact Open Impurity B: Ring Cleavage (Cyano-ketone) Product->Open Base/Acid Hydrolysis

Caption: Figure 2. Synthesis-derived impurity map. The 3-isomer is the most difficult organic impurity to remove, while salts are the most common "invisible" impurity.

References

  • Chemical Identity & Properties: PubChem.[5][7][8] Isoxazol-5-ylmethanamine hydrochloride (CID 18442593).[7] National Library of Medicine.[7] Available at: [Link]

  • Analytical Methodology (qNMR): Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]

  • Synthesis & Impurities: Organic Chemistry Portal. Synthesis of Isoxazoles. Available at: [Link]

  • General Salt Validation: Almac Group. qNMR: A Powerful Analytical Tool. Available at: [Link]

Sources

Comparative Crystallographic Analysis of Isoxazole Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Solid-State Scientists

Executive Summary: The Hydrochloride Advantage in Isoxazole Scaffolds

In drug development, isoxazole amines (e.g., valdecoxib analogs, leflunomide metabolites) represent a privileged scaffold due to their bioisosteric properties and metabolic stability. However, the free base forms of these compounds often suffer from poor aqueous solubility and "brick-dust" crystal packing.

This guide objectively compares Isoxazole Amine Hydrochloride (HCl) salts against their free base counterparts and alternative salt forms (e.g., Mesylate). While HCl salts are the industry standard for improving solubility (


), X-ray crystallographic data reveals they introduce specific challenges regarding hygroscopicity and protonation site ambiguity that must be managed during solid-form selection.

Structural Dynamics: The Protonation Paradox

A critical insight for crystallographers working with isoxazole amines is the site of protonation . Unlike simple aliphatic amines, 3-amino and 5-aminoisoxazoles possess two potential protonation sites:

  • Exocyclic Amine (

    
    ):  Intuitively expected but often delocalized.
    
  • Ring Nitrogen (

    
    ):  Frequently the preferred site due to resonance stabilization of the amidine-like system.
    

Expert Insight: Crystallographic data consistently shows that for 5-aminoisoxazoles, protonation often occurs at the ring nitrogen (N2) , forming a planar cation that facilitates efficient


-stacking. This is distinct from aliphatic amine salts where the tetrahedral ammonium group disrupts planarity.
Visualization: Protonation & Packing Logic

ProtonationLogic cluster_legend Crystallographic Outcome Input Isoxazole Amine (Free Base) Acid Add HCl Input->Acid Path1 Exocyclic N Protonation (Tetrahedral Geometry) Acid->Path1 Aliphatic Substituents Path2 Ring N Protonation (Planar Cation) Acid->Path2 Aromatic/Conjugated Systems Outcome1 Disrupted Packing Lower Density Path1->Outcome1 Outcome2 Enhanced Pi-Stacking High Density Lattice Path2->Outcome2

Figure 1: Structural decision pathway determining crystal packing efficiency based on the site of protonation.

Comparative Performance: HCl Salts vs. Alternatives[1]

The following table synthesizes crystallographic and physicochemical data to guide salt selection. Data is representative of typical 3,5-disubstituted isoxazole amine systems.

FeatureFree BaseHydrochloride Salt (HCl)Mesylate/Tosylate (Alternative)
Crystal System Often Monoclinic (

)
Often Orthorhombic/MonoclinicTriclinic (

) or Monoclinic
Density (

)


(Tighter packing)

H-Bond Network Weak

/

Strong Charge-Assisted

Moderate

(Sulfonate)
Solubility (Aq) Low (

)
High (

)
Moderate-High
Hygroscopicity Low (Hydrophobic)Moderate to High (Risk of deliquescence)Low to Moderate
Absolute Config Difficult (Light atoms only)Excellent (Cl anomalous scattering)Good (S anomalous scattering)
Key Trade-off Analysis
  • The Chloride Bridge: In HCl salts, the

    
     ion typically acts as a multi-point acceptor, coordinating 3--4 hydrogen bonds. This creates a "stitching" effect that stabilizes the lattice but also creates channels that can trap moisture, leading to hygroscopicity.
    
  • Chirality Determination: For chiral isoxazole drugs, the HCl salt is superior. The anomalous scattering of Chlorine using Cu-K

    
     radiation allows for definitive assignment of absolute configuration (Flack parameter 
    
    
    
    ) without needing heavy atom derivatization.

Experimental Protocol: Growing Diffraction-Quality Crystals

Growing single crystals of isoxazole amine HCl salts requires controlling the high solubility and ionic nature of the compound.

Method A: Vapor Diffusion (Optimal for HCl Salts)

This method is self-validating because it allows the system to approach equilibrium slowly, minimizing defects.

  • Solvent Selection: Dissolve 10-20 mg of the Isoxazole Amine HCl salt in a minimal amount of Methanol (MeOH) or Ethanol (EtOH) . Avoid water to prevent hydrate formation.

  • Precipitant: Use Diethyl Ether or Hexane as the anti-solvent.

  • Setup: Place the salt solution in a small inner vial. Place this vial open inside a larger jar containing the precipitant. Seal the outer jar tightly.

  • Timeline: Allow to stand undisturbed at

    
     for 3-7 days. The lower temperature reduces kinetic energy, promoting ordered lattice formation.
    
Method B: In-situ Salt Formation (Reactive Crystallization)

Used when the pre-formed salt is amorphous or hygroscopic.

  • Dissolve the Free Base in diethyl ether.

  • Introduce HCl gas (or 4M HCl in Dioxane) via vapor diffusion.

  • Crystals form at the interface of the gas diffusion, often yielding cleaner lattices than recrystallization.

Visualization: Experimental Workflow

CrystalWorkflow Start Start: Isoxazole Amine Sample Solubility Solubility Screen (MeOH, EtOH, MeCN) Start->Solubility Decision Is Pre-formed Salt Crystalline? Solubility->Decision MethodA Method A: Vapor Diffusion (Solvent: MeOH / Anti: Et2O) Decision->MethodA Yes MethodB Method B: Reactive Diffusion (Free Base + HCl Vapor) Decision->MethodB No (Amorphous) Check Microscopy Check (Birefringence?) MethodA->Check MethodB->Check Check->Solubility No Crystals XRD SCXRD Data Collection (100K, Cu-Kalpha) Check->XRD Sharp Extinction

Figure 2: Workflow for optimizing crystal growth of isoxazole amine salts.

Data Analysis: Validating the Structure

When analyzing the X-ray data, ensure the following parameters are reported to validate the model:

  • R-factor (

    
    ):  Should be 
    
    
    
    for publishable quality.
  • Goodness of Fit (GoF): Should approach 1.0. Deviations suggest incorrect weighting schemes or missed twinning.

  • Residual Electron Density: In HCl salts, look for peaks near the

    
     ion. If peaks are 
    
    
    
    and located
    
    
    from Nitrogen, check for disorder in the proton position (tautomerism).
  • Hirshfeld Surface Analysis: Use this to quantify interactions.[1] In isoxazole HCl salts, the

    
     surface should show deep red spots corresponding to the 
    
    
    
    interactions, which are the "structural anchors."

References

  • Hydrochloride Salt Advantages: Jianbei. (2026).[2] Why Is Hydrochloride Used in Medicines? Understanding Its Advantages in Drug Formulations. Link

  • Salt Selection Methodology: Pharmaceutical Technology.[2][3][4] (2026).[2][3][5] Salt Selection in Drug Development. Link

  • Isoxazole Structural Properties: Neetha S., et al. (2026).[5] Structural and computational investigation of the novel isoxazole derivative. Journal of Molecular Structure. Link

  • Isoxazole Protonation & Packing: Raja, R., et al. (2013). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. NIH/PubMed Central. Link

  • General Crystallography of Aminoisoxazoles: Wang, J. (2007). 5-Amino-3-(4-pyridyl)isoxazole. Acta Crystallographica / PMC. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Isoxazol-5-YL-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-Isoxazol-5-yl-ethylamine hydrochloride .[1]

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven workflow . This compound combines a reactive heterocyclic core (isoxazole) with a primary amine salt. The hydrochloride salt form generally reduces volatility compared to the free base, but it introduces hygroscopicity and potential for fine particulate dispersion, which drives our safety strategy.

Compound Profile & Hazard Identification

Before selecting PPE, we must define the enemy. This compound is a functionalized heterocyclic amine salt .

Parameter Details
Compound Name 1-(Isoxazol-5-yl)ethylamine hydrochloride
CAS Number 2172852-93-4 (Note: Verify specific isomer/salt ratio on vendor label; often supplied as dihydrochloride or monohydrochloride)
Physical State Off-white to yellow solid; Hygroscopic (absorbs moisture from air).[1]
Core Hazards Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral) .
GHS Signal WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: The primary risk is particulate inhalation (due to the salt form) and mucous membrane irritation (amine functionality). The secondary risk is contact dermatitis .

PPE Selection Logic Diagram

This decision tree validates your PPE choice based on the scale of operation.

PPE_Logic Start Start: Assess Operation Scale Scale_Small < 100 mg (Weighing/Aliquot) Start->Scale_Small Scale_Large > 100 mg or Solution Prep Start->Scale_Large PPE_Level_1 Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Scale_Small->PPE_Level_1 Hood_Check Is Fume Hood Available? Scale_Large->Hood_Check PPE_Level_2 Enhanced PPE: Double Nitrile Gloves Chemical Goggles Tyvek Sleeves Hood_Check->PPE_Level_2 Yes (Sash < 18") Resp_Req REQUIRED: N95/P100 Respirator (If outside hood) Hood_Check->Resp_Req No (Avoid!) Resp_Req->PPE_Level_2

Figure 1: PPE Decision Logic based on operational scale and engineering controls.

Detailed PPE Specifications
ComponentRecommendationScientific Validation (The "Why")
Hand Protection Nitrile Gloves (Minimum 0.11 mm / 4 mil) . Double gloving recommended for >1g handling.[1]Permeation Logic: Amine salts are polar and water-soluble.[1] They do not permeate nitrile rapidly like organic solvents (e.g., DCM), but they travel via sweat/moisture. Self-Check: Inspect for pinholes by inflating slightly before donning.[1]
Eye Protection Chemical Safety Goggles (Indirect vented).Mechanism: Standard safety glasses have gaps. Fine hydrochloride dust can bypass these gaps, reacting with eye moisture to form acidic micro-droplets (HCl generation), causing severe stinging.
Respiratory Fume Hood (Primary) . N95/P100 (Secondary/Emergency only).Engineering Control: The capture velocity of a fume hood (100 fpm) is far superior to a mask. Only use respirators if a spill occurs outside the hood.
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional).Contamination Control: Long sleeves are critical. Amine salts on wrist skin can cause sensitization over repeated exposures.

Operational Handling Protocol

Objective: Minimize hydrolysis (degradation) and prevent exposure.

Step 1: Storage & Retrieval
  • Environment: Store at 2–8°C (Refrigerated).

  • Desiccation: The HCl salt is hygroscopic . Moisture turns the free-flowing powder into a sticky gum, making weighing inaccurate and handling dangerous.

  • Protocol:

    • Remove bottle from fridge.

    • Wait 15 minutes for it to reach room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric water inside, degrading the remaining chemical.

Step 2: Weighing & Transfer (The Critical Zone)
  • Location: Inside a certified Chemical Fume Hood.

  • Static Control: Use an antistatic gun or wipe if the powder is "fly-away."[1] Charged particles are the #1 cause of hood contamination.

Step 3: Solubilization
  • Solvent Choice: Soluble in water, DMSO, Methanol.

  • Exotherm Alert: Dissolving amine hydrochlorides in water can be slightly exothermic. Add solvent slowly.

Operational Workflow Diagram

Handling_Workflow Storage Storage (4°C) (Sealed with Parafilm) Equilibrate Warm to RT (15-20 mins) Storage->Equilibrate Prevent Condensation Hood_Prep Hood Setup (Check Flow > 100fpm) Equilibrate->Hood_Prep Weighing Weighing (Use Anti-static) Hood_Prep->Weighing Sash at working height Reaction Reaction/Solubilization (Add Solvent Slowly) Weighing->Reaction Waste Waste Disposal (Segregate Streams) Reaction->Waste

Figure 2: Step-by-step handling workflow to ensure compound integrity and operator safety.

Emergency Response & Disposal

Spill Management
  • Evacuate the immediate area if dust is airborne.[2]

  • Don PPE: Double nitrile gloves, goggles, N95 respirator.

  • Containment: Do not dry sweep. This creates dust.

  • Cleanup: Cover spill with a paper towel dampened with water (to dissolve the salt) or acetone . Wipe up and place in a sealed bag.

  • Decontamination: Wipe surface with 1% aqueous sodium bicarbonate (neutralizes trace acid) followed by water.

Disposal Strategy
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method:

    • Solid Waste: Label as "Solid Organic Waste: Isoxazole Amine Salt."

    • Liquid Waste: Dissolve in a combustible solvent (e.g., Ethanol) and dispose of in the "Organic Solvents" stream.

    • Destruction: Requires incineration equipped with an afterburner and scrubber (to handle Nitrogen oxides and HCl vapors).

References

  • PubChem. Isoxazol-5-ylmethanamine hydrochloride (Compound Summary). National Library of Medicine.[3] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link][1]

Sources

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Retrosynthesis Analysis

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1-Isoxazol-5-YL-ethylamine hydrochloride
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